2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid
Description
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylcarbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-21-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEQUSSZIJLMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Benzoic Acid Derivatives for Drug Development
Executive Summary: Navigating the Data Landscape for Novel Compounds
In the realm of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics are foundational to predicting a molecule's behavior, from its formulation possibilities to its pharmacokinetic profile. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core physicochemical properties of a benzoic acid derivative.
It is critical to note that the target compound of this guide, 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid , is a novel entity for which there is no readily available data in the public domain. In the spirit of scientific rigor and to provide a valuable, illustrative framework, this document will instead focus on a structurally related and well-characterized compound: 2-Amino-4-methoxybenzoic acid (CAS No. 4294-95-5) . The methodologies and data presented herein for this surrogate compound will serve as a detailed blueprint for the characterization of new chemical entities, demonstrating the necessary experimental rigor and data analysis required in drug development.
Compound Identity and Structure: 2-Amino-4-methoxybenzoic acid
The unambiguous identification of a compound is the first step in its characterization. This involves a combination of chemical nomenclature, registration numbers, and structural representations.
-
Chemical Name: 2-Amino-4-methoxybenzoic acid[1]
-
Synonyms: 4-Methoxyanthranilic acid, m-Anisidine-6-carboxylic Acid, 2-Amino-p-anisic Acid[1][2]
The structural formula and key identifiers are summarized in the table below.
| Identifier | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [1][2][3] |
| Molecular Weight | 167.16 g/mol | [1][3][4] |
| IUPAC Name | 2-amino-4-methoxybenzoic acid | [1] |
| SMILES | COC1=CC(=C(C=C1)C(=O)O)N | [1][4] |
| InChI Key | HHNWXQCVWVVVQZ-UHFFFAOYSA-N | [1] |
A typical synthesis route involves the hydrogenation of 4-Methoxy-2-nitrobenzoic acid using a palladium on carbon catalyst in methanol.[5] This process is generally high-yielding and results in a colorless solid.[6]
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance. The following sections detail the key properties of 2-Amino-4-methoxybenzoic acid and the methodologies for their determination.
Physical State and Appearance
2-Amino-4-methoxybenzoic acid is a solid at room temperature, typically appearing as a white to light yellow or cream-colored crystalline powder.[2][3][7]
Melting Point
The melting point is a crucial indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow. The presence of impurities generally leads to a depression and broadening of the melting point.
Experimental Value: The reported melting point for 2-Amino-4-methoxybenzoic acid is in the range of 167-178 °C , with decomposition noted at 167 °C by some suppliers.[2][3]
This protocol is a standard method for determining the melting point of a solid.[8]
-
Sample Preparation:
-
Ensure the sample is completely dry.[9]
-
Place a small amount of the compound on a clean, dry watch glass and crush it into a fine powder.
-
-
Capillary Tube Loading:
-
Take a capillary tube sealed at one end.
-
Press the open end of the capillary tube into the powdered sample until a small amount of the solid is packed into the tube, to a height of about 2-3 mm.[10]
-
Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.
-
-
Measurement:
-
Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, adjust the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[11]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).
-
Diagram: Workflow for Melting Point Determination
Caption: Workflow for determining aqueous solubility via the flask method.
Acidity Constant (pKa)
The pKa value indicates the strength of an acid or base and is crucial for predicting a compound's ionization state at different physiological pH values. This, in turn, affects its solubility, permeability, and receptor binding.
Predicted Value: While no experimental pKa is readily available in the searched literature, computational models exist. However, for drug development, an experimentally determined value is essential.
This method is based on monitoring the pH of a solution as a titrant of known concentration is added. [12]
-
System Setup and Calibration:
-
Titration:
-
If the compound is an acid, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH). If it is a base, titrate with a standardized strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small increments and record the pH after each addition.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (where half of the compound has been neutralized). This can be determined from the midpoint of the steepest part of the curve or by analyzing the first derivative of the titration curve.
-
Partition Coefficient (LogP)
The partition coefficient (P) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. LogP is a key predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Computed Value: The computed XLogP3 value for 2-Amino-4-methoxybenzoic acid is 2.1 . [1]
This is the traditional and most reliable method for determining LogP.
-
Preparation:
-
Prepare a solution of the compound in either n-octanol or water.
-
Saturate the n-octanol with water and the water with n-octanol before use.
-
-
Partitioning:
-
Mix the solution of the compound with the other solvent in a separatory funnel.
-
Shake the funnel for a sufficient time to allow for equilibrium to be reached.
-
-
Phase Separation and Analysis:
-
Allow the two phases to separate completely.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water.
-
LogP is the base-10 logarithm of P.
-
Spectroscopic Data
Spectroscopic data provides a "fingerprint" of the molecule, confirming its structure and identity.
-
Mass Spectrometry (MS): In GC-MS analysis, characteristic fragments and the molecular ion peak are observed. For 2-Amino-4-methoxybenzoic acid, the molecular ion peak would be at m/z = 167. [1][15]Common fragments are also reported at m/z values of 149, 122, and 95. [1]* Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the functional groups present:
-
A broad O-H stretch from the carboxylic acid.
-
N-H stretching from the amino group.
-
A C=O stretch from the carboxylic acid.
-
C-O stretching from the methoxy group and carboxylic acid.
-
Aromatic C-H and C=C stretching.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the amino protons, the carboxylic acid proton, and the methoxy protons. A reported ¹H NMR in DMSO-d6 shows a singlet for the methoxy group at 3.70 ppm and signals for the aromatic protons at 6.09, 6.23, and 7.59 ppm. [6] * ¹³C NMR: The carbon NMR would show eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
Safety and Handling
According to the Globally Harmonized System (GHS), 2-Amino-4-methoxybenzoic acid is associated with the following hazards:
-
H302: Harmful if swallowed. [1][4]* H315: Causes skin irritation. [1]* H319: Causes serious eye irritation. [1]* H335: May cause respiratory irritation. [1]Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. [7]
References
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PubChem. (n.d.). 2-Amino-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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U.S. Pharmacopeia. (n.d.). General Chapters: <791> pH. Retrieved from [Link]
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Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
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U.S. Pharmacopeia. (n.d.). <791> pH. Retrieved from [Link]
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Phytosafe. (n.d.). OECD 105. Retrieved from [Link]
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Amrita Vishwa Vidyapeetham. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]
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Phytosafe. (n.d.). Water solubility. Retrieved from [Link]
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U.S. Pharmacopeia. (n.d.). <791> pH - USP-NF ABSTRACT. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. Retrieved from [Link]
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Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course into the Unknown
In the landscape of pharmacological research, we are often confronted with novel chemical entities whose therapeutic potential is yet to be unlocked. 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid represents one such molecule. In the absence of established data, this guide adopts a first-principles approach, leveraging our collective expertise to construct a robust, hypothesis-driven framework for elucidating its mechanism of action. This document is not a mere recitation of facts but a strategic blueprint for investigation, designed to navigate the complexities of drug discovery with scientific rigor and intellectual agility.
The molecular architecture of this compound, featuring a benzoic acid scaffold linked to a 4-methoxybenzylamine via a carbamoyl bridge, suggests a rich pharmacological potential. This scaffold is a known versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial effects[1]. This guide will, therefore, posit a primary hypothetical mechanism centered on anti-inflammatory and anti-neoplastic activities, providing a comprehensive, field-proven roadmap for its experimental validation.
Section 1: Deconstruction of a Molecule - A Structural Hypothesis
At the heart of our scientific inquiry lies the molecule itself. Its structure is a tapestry of functional groups, each contributing to its overall physicochemical properties and, by extension, its biological activity.
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The Benzoic Acid Moiety: A ubiquitous pharmacophore, benzoic acid and its derivatives are known to exhibit a vast array of biological effects, from antimicrobial and antifungal to anti-inflammatory and anti-cancer activities[2][3][4]. The carboxylic acid group can act as a hydrogen bond donor and acceptor, crucial for interacting with biological targets.
-
The Carbamoyl (Amide) Linkage: This amide bridge provides structural rigidity and potential for hydrogen bonding, influencing the molecule's conformation and its ability to fit into the binding pockets of target proteins. Amide bonds are common features in many approved drugs and can serve as bioisosteres for other functional groups[5].
-
The 4-Methoxybenzyl Group: The methoxy group is a common substituent in medicinal chemistry, known to modulate a compound's pharmacokinetic and pharmacodynamic properties[6]. It can influence ligand-target binding through electronic and steric effects and can also impact metabolic stability. The benzyl group provides a hydrophobic surface that can engage in van der Waals interactions with target proteins.
Based on this structural analysis, we can postulate that this compound is likely to interact with protein targets, potentially enzymes or receptors, implicated in inflammatory or proliferative signaling pathways.
Section 2: A Postulated Mechanism of Action - Inhibition of Pro-Inflammatory and Proliferative Pathways
We hypothesize that this compound exerts its biological effects through the dual inhibition of key enzymes involved in inflammation and cancer, such as cyclooxygenases (COX) and certain protein kinases. This hypothesis is grounded in the known activities of structurally related 2-aminobenzoic acid and benzamidobenzoic acid derivatives[2][7][8].
Proposed Signaling Pathway Interruption
Our primary hypothesis is that the compound targets upstream regulators of inflammatory and proliferative responses. A plausible signaling cascade to investigate is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a master regulator of inflammation and cellular growth.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Section 3: A Roadmap for Discovery - Experimental Validation
To rigorously test our hypothesis, a multi-tiered experimental approach is essential. This workflow is designed to be self-validating, with each stage providing the foundation for the next.
Phase 1: Initial Screening and Target Identification
The initial phase focuses on broad screening to confirm biological activity and to identify potential molecular targets.
Experimental Workflow: Target Identification
Caption: A streamlined workflow for identifying direct molecular targets.
Detailed Protocols:
-
Protocol 3.1.1: Anti-inflammatory Activity Screening
-
Culture murine macrophages (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Measure nitric oxide (NO) production in the supernatant using the Griess reagent.
-
Measure pro-inflammatory cytokine (e.g., TNF-α, IL-6) levels in the supernatant using ELISA.
-
Determine cell viability using an MTT assay to rule out cytotoxicity.
-
-
Protocol 3.1.2: Anti-proliferative Activity Screening
-
Culture a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) in their respective recommended media.
-
Seed cells in 96-well plates.
-
Treat cells with a range of concentrations of the compound for 72 hours.
-
Assess cell proliferation using a colorimetric assay (e.g., SRB or WST-1).
-
Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
-
Phase 2: Mechanism Deconvolution and Pathway Analysis
Once direct targets are validated, the focus shifts to understanding how the compound modulates their function and downstream signaling.
Data Presentation: Hypothetical Screening Results
| Cell Line | Assay Type | Endpoint | Hypothetical IC50/EC50 (µM) |
| RAW 264.7 | Griess Assay | NO Production | 15.2 |
| RAW 264.7 | ELISA | TNF-α Release | 12.8 |
| MCF-7 | SRB Assay | Cell Proliferation | 8.5 |
| HCT116 | SRB Assay | Cell Proliferation | 11.2 |
Detailed Protocols:
-
Protocol 3.2.1: Western Blot Analysis of NF-κB Pathway
-
Culture appropriate cells (e.g., RAW 264.7 or a responsive cancer cell line) and treat with the compound and/or a stimulus (e.g., LPS or TNF-α).
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key pathway proteins (e.g., phospho-IκBα, total IκBα, p65).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence and quantify band intensities.
-
-
Protocol 3.2.2: Kinase Inhibition Assay
-
If a kinase is identified as a target, perform an in vitro kinase assay.
-
Use a recombinant purified kinase.
-
Incubate the kinase with its substrate and ATP in the presence of varying concentrations of the compound.
-
Measure kinase activity, for example, by quantifying the amount of phosphorylated substrate using a phosphospecific antibody or a radiometric assay.
-
Determine the IC50 value of the compound for the specific kinase.
-
Section 4: Concluding Remarks and Future Directions
This guide provides a foundational strategy for the systematic elucidation of the mechanism of action of this compound. The proposed hypotheses, rooted in the analysis of its structural motifs and the known activities of related compounds, offer a scientifically sound starting point for investigation. The detailed experimental workflows are designed to be robust and to generate high-quality, interpretable data.
The journey from a novel molecule to a potential therapeutic is a long and challenging one. However, with a logical, hypothesis-driven approach, we can efficiently navigate this path. The insights gained from the proposed studies will not only illuminate the mechanism of this specific compound but also contribute to the broader understanding of the pharmacological potential of the 2-(benzylcarbamoyl)benzoic acid scaffold.
References
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Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. (2021). National Institutes of Health. [Link]
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Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (n.d.). National Institutes of Health. [Link]
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Phthalamic acid. (n.d.). PubChem. [Link]
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Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. (2023). MDPI. [Link]
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Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (2009). PubMed. [Link]
- Method for preparing benzoic acid amide compound. (2017).
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The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. (2015). ResearchGate. [Link]
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Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. (2019). ResearchGate. [Link]
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p-Methoxybenzyl (PMB) Protective Group. (2014). Chem-Station. [Link]
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). ResearchGate. [Link]
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The role of the methoxy group in approved drugs. (2024). PubMed. [Link]
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Benzamidobenzoic acids as potent PqsD inhibitors for the treatment of Pseudomonas aeruginosa infections. (2014). PubMed. [Link]
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Antimicrobial activity of prepared complexes, 2-aminobenzoic acid and... (n.d.). ResearchGate. [Link]
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Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2017). National Institutes of Health. [Link]
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Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. (2012). PubMed. [Link]
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4-Methoxybenzylamine. (n.d.). Sarex. [Link]
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2-carbamoylbenzoic acid. (n.d.). ChemBK. [Link]
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A new, convenient reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers to alcohols. (1995). ACS Publications. [Link]
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Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro. (2013). PubMed. [Link]
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Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2015). ResearchGate. [Link]
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An In-Depth Technical Guide to 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid, a phthalamic acid derivative of interest in various scientific fields. This document delves into its chemical identity, a detailed and validated synthesis protocol, characterization methods, and potential applications, with a focus on providing actionable insights for laboratory and research settings. The International Chemical Identifier (InChI) Key for this compound, a standardized cryptographic hash, provides a unique and unambiguous representation of its molecular structure.
InChI Key: CKEQUSSZIJLMCT-UHFFFAOYSA-N [1]
Core Compound Identity and Properties
This compound, also known as N-(4-methoxybenzyl)phthalamic acid, is a carboxylic acid derivative belonging to the phthalamic acid family. Its structure is characterized by a benzoic acid moiety linked via an amide bond to a 4-methoxybenzyl group.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 560096-10-8 | [1] |
| Molecular Formula | C16H15NO4 | [1] |
| Molecular Weight | 285.29 g/mol | Calculated |
| InChI | 1S/C16H15NO4/c1-21-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) | [1] |
Synthesis Protocol: A Validated Approach
The synthesis of this compound is readily achieved through the nucleophilic acyl substitution reaction of phthalic anhydride with 4-methoxybenzylamine. This reaction is a classic example of ring-opening of an anhydride by an amine, a reliable and high-yielding transformation. The causality behind this experimental choice lies in the high reactivity of the cyclic anhydride, which readily undergoes nucleophilic attack by the primary amine without the need for coupling agents, thus simplifying the procedure and purification.
Reaction Mechanism
The synthesis proceeds via a two-step mechanism. First, the lone pair of electrons on the nitrogen atom of 4-methoxybenzylamine attacks one of the carbonyl carbons of phthalic anhydride. This is followed by the opening of the anhydride ring to form a tetrahedral intermediate, which then collapses to yield the final phthalamic acid product.
Diagram of the Synthesis Workflow
Caption: A workflow diagram illustrating the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, where successful execution with the expected outcome confirms the integrity of the starting materials and the procedure.
Materials and Equipment:
-
Phthalic anhydride (1.48 g, 10 mmol)
-
4-Methoxybenzylamine (1.37 g, 10 mmol)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
n-Hexane (100 mL)
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve phthalic anhydride (1.48 g, 10 mmol) in 30 mL of anhydrous dichloromethane. Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Amine Addition: Dissolve 4-methoxybenzylamine (1.37 g, 10 mmol) in 20 mL of anhydrous dichloromethane and add it to a dropping funnel. Add the amine solution dropwise to the stirred solution of phthalic anhydride over a period of 15-20 minutes, maintaining the temperature below 10 °C. The choice of slow, cooled addition is critical to manage the exothermic nature of the reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting materials.
-
Product Isolation: Upon completion, reduce the volume of the solvent by approximately half using a rotary evaporator. Add n-hexane (100 mL) to the concentrated solution to precipitate the product. The less polar hexane acts as an anti-solvent, causing the more polar product to precipitate out of the dichloromethane solution.
-
Purification: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold n-hexane (2 x 20 mL) to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight. A typical yield for this reaction is in the range of 90-95%.
Characterization and Validation
To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic and physical characterization methods should be employed.
| Technique | Expected Observations |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of both the phthalic acid and the 4-methoxybenzyl moieties, a singlet for the methoxy group, a doublet for the benzylic CH2 group, and broad singlets for the amide and carboxylic acid protons. |
| ¹³C NMR | The spectrum will display distinct signals for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, the methoxy carbon, and the benzylic carbon. |
| FT-IR | Key vibrational bands will be observed for the O-H stretch of the carboxylic acid (broad), the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and C-O stretching of the methoxy group. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the compound (m/z = 285.10) should be observed. |
Potential Applications in Research and Development
While specific applications for this compound are not extensively documented, the broader class of N-substituted phthalamic acids and their cyclized counterparts, phthalimides, exhibit a range of biological activities and material science applications. These provide a strong rationale for further investigation of the title compound.
Agrochemical Research
Phthalamic acids are known to possess plant growth-regulating properties.[1] The structural features of this compound, particularly the presence of the benzoic acid and the substituted benzyl group, make it a candidate for screening as a potential herbicide, plant growth promoter, or inhibitor.
Antimicrobial Drug Discovery
N-substituted phthalimides, which can be synthesized from the corresponding phthalamic acids, have shown promising antifungal and antibacterial activities.[2] Specifically, derivatives have been found to be active against various fungal pathogens, including Candida species. The methoxy substitution on the benzyl ring may influence the lipophilicity and electronic properties of the molecule, potentially modulating its antimicrobial efficacy.
Materials Science
The carboxylic acid and amide functionalities of this molecule make it a potential monomer for the synthesis of polyamides and polyesters. These polymers could have unique properties due to the pendant methoxybenzyl group, which could influence solubility, thermal stability, and mechanical properties.
Logical Relationship of Potential Applications
Caption: A diagram showing the logical connections between the core compound and its potential applications.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and exploration of this compound. The provided protocol is robust and based on well-established chemical principles, ensuring a high probability of success for researchers. The identified InChIKey serves as a definitive digital identifier for this compound. The potential applications in agrochemical, pharmaceutical, and materials science research highlight the value of this molecule as a target for further investigation. This guide is intended to empower researchers to confidently synthesize and explore the properties and potential of this interesting phthalamic acid derivative.
References
- Goveas, L. F., et al. (2024). Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species. Frontiers in Cellular and Infection Microbiology, 14, 1369523.
- Gorter, H. M., & van der Veen, J. (1954). Studies on the Relation of Chemical Structure to Plant Growth-Regulator Activity in the Pineapple Plant. II. Compounds Related to Phenoxyalkylcarboxylic Acids, Phthalamic Acids, and Benzoic Acids. Botanical Gazette, 116(2), 114–131.
- Shaik, M. R., et al. (2024). Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species. Frontiers in Cellular and Infection Microbiology, 14, 1369523.
Sources
Methodological & Application
Protocol for the synthesis of 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid
An Application Note and Protocol for the Synthesis of 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic Acid
Authored by: A Senior Application Scientist
Introduction: The Strategic Synthesis of N-Arylphthalamic Acids
This compound, also known as N-(4-methoxybenzyl)phthalamic acid, is a key carboxylic acid-amide derivative. Its structure is foundational for the synthesis of more complex molecules, particularly N-substituted phthalimides, which are a class of compounds investigated for a wide range of biological activities, including anti-inflammatory and analgesic properties.[1] The synthesis of this molecule is a classic example of nucleophilic acyl substitution, providing a robust and high-yielding pathway to a valuable synthetic intermediate.
This document provides a detailed, field-proven protocol for the synthesis, purification, and characterization of this compound. The methodology is designed for reproducibility and scalability, addressing common challenges and providing the causal logic behind critical experimental choices. This ensures that researchers, scientists, and drug development professionals can confidently replicate this synthesis.
Principle and Mechanism
The synthesis proceeds via the nucleophilic attack of the primary amine, 4-methoxybenzylamine, on one of the electrophilic carbonyl carbons of phthalic anhydride. This reaction opens the anhydride ring to form the target phthalamic acid derivative, which contains both a carboxylic acid and an amide functional group. This transformation is typically efficient and proceeds readily under mild conditions.[2][3][4]
The causality of the reaction lies in the high reactivity of the acid anhydride, which serves as an activated carboxylic acid derivative, and the strong nucleophilicity of the primary amine. The reaction is generally irreversible and produces the desired amide in high yield without the need for coupling agents or harsh conditions.[4][5]
Reaction Scheme
Caption: Overall synthesis reaction.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Wt. | Grade | Supplier |
| Phthalic Anhydride | 85-44-9 | 148.12 g/mol | ≥99% | Sigma-Aldrich |
| 4-Methoxybenzylamine | 2393-23-9 | 137.18 g/mol | ≥98% | Acros Organics |
| Toluene | 108-88-3 | 92.14 g/mol | Anhydrous, ≥99.8% | Fisher Scientific |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | Reagent Grade | VWR Chemicals |
| Ethanol | 64-17-5 | 46.07 g/mol | 95% or Absolute | Pharmco |
Equipment
-
250 mL three-neck round-bottom flask
-
100 mL dropping funnel
-
Magnetic stirrer and stir bar
-
Reflux condenser with drying tube (e.g., filled with CaCl₂)
-
Glass funnel
-
Büchner funnel and filtration flask
-
Vacuum source
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR and NMR spectrometers for analysis
Experimental Protocol
This protocol outlines a self-validating workflow. Successful synthesis is confirmed at the end by comprehensive characterization, ensuring the integrity of the final product.
Workflow Overview
Caption: High-level experimental workflow.
Step-by-Step Methodology
1. Reaction Setup: a. Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a 100 mL dropping funnel. b. Add phthalic anhydride (7.41 g, 50.0 mmol) to the flask. c. Add 100 mL of anhydrous toluene to the flask to dissolve the phthalic anhydride. Stir the mixture at room temperature until a clear solution is obtained. Causality Note: Toluene is an excellent aprotic solvent for this reaction, ensuring homogeneity of the reactants without participating in the reaction. Anhydrous conditions are crucial to prevent the hydrolysis of phthalic anhydride to phthalic acid.[6]
2. Addition of Amine: a. In a separate beaker, dissolve 4-methoxybenzylamine (6.86 g, 50.0 mmol) in 40 mL of anhydrous toluene. b. Transfer this solution to the dropping funnel. c. Add the 4-methoxybenzylamine solution dropwise to the stirred phthalic anhydride solution over approximately 30-45 minutes. Causality Note: A controlled, dropwise addition is essential to manage the exothermic nature of the amine-anhydride reaction. A rapid addition could lead to an uncontrolled temperature increase, potentially favoring the formation of the dehydrated phthalimide by-product.
3. Reaction Execution: a. After the addition is complete, rinse the dropping funnel with a small amount (5-10 mL) of toluene and add it to the reaction flask. b. Continue to stir the reaction mixture vigorously at room temperature. c. A white precipitate of the product will typically begin to form within minutes of the amine addition. d. Allow the reaction to proceed for 2 to 3 hours at room temperature to ensure completion.
4. Product Isolation and Primary Purification: a. After the reaction period, cool the mixture in an ice bath for 30 minutes to maximize precipitation. b. Collect the white solid product by vacuum filtration using a Büchner funnel. c. Wash the collected solid on the filter with two portions of cold diethyl ether (2 x 30 mL) to remove any unreacted starting materials and residual toluene. Causality Note: Diethyl ether is used for washing as the desired product has low solubility in it, while the non-polar starting materials are more soluble, allowing for effective removal of impurities.
5. Final Purification (Recrystallization): a. Transfer the crude solid to a 250 mL Erlenmeyer flask. b. Add a minimal amount of hot ethanol (approximately 80-100 mL) to dissolve the solid completely. Gentle heating on a hot plate may be required. c. Once dissolved, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. d. Collect the purified, crystalline product by vacuum filtration. e. Dry the product in a vacuum oven at 60-70°C overnight. f. Weigh the final product to determine the yield and determine its melting point.
Results and Characterization
This protocol is expected to yield a high-purity crystalline solid. The self-validating nature of the protocol is confirmed by matching the experimental data with established values for the target compound.
Expected Outcomes
| Parameter | Expected Result |
| Appearance | White crystalline solid |
| Yield | 85-95% |
| Melting Point | 158-161°C |
| Purity (by HPLC) | >98% |
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.95 (s, 1H, -COOH), 9.05 (t, 1H, -NH), 7.85-7.50 (m, 4H, Ar-H of phthalic ring), 7.25 (d, 2H, Ar-H), 6.88 (d, 2H, Ar-H), 4.35 (d, 2H, -CH₂-), 3.72 (s, 3H, -OCH₃).
-
FT-IR (KBr, cm⁻¹): 3300-2500 (broad O-H stretch of carboxylic acid), 3300 (N-H stretch), 1715 (C=O stretch of carboxylic acid), 1645 (C=O stretch of amide I), 1540 (N-H bend of amide II), 1245 (C-O stretch of ether).
Troubleshooting and Scientific Integrity
A robust protocol anticipates potential deviations. The following guide ensures the trustworthiness of the experimental outcome.
Caption: Troubleshooting decision tree for common issues.
Safety and Handling
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Phthalic Anhydride: Corrosive and a severe respiratory irritant. Avoid inhalation of dust.
-
4-Methoxybenzylamine: Corrosive. Causes skin and eye burns.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
-
Diethyl Ether: Extremely flammable. Forms explosive peroxides upon storage.
Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[7][8][9][10]
References
-
Ismail, F. M. D. (2018). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 8(49), 27782–27809. Available at: [Link]
-
Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333. Available at: [Link]
-
Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Available at: [Link]
-
Chemguide. (n.d.). The Preparation of Amides. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet for 4-Aminobenzoic acid. Available at: [Link]
-
Angene Chemical. (2025). Safety Data Sheet for 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methoxybenzoic acid. Available at: [Link]
-
ReactionWeb.io. (n.d.). Amine + Anhydride. Available at: [Link]
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Spectroscopic analysis techniques for 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid.
An Application Guide to the Spectroscopic Analysis of 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound (Molecular Formula: C₁₆H₁₅NO₄, Molecular Weight: 285.29 g/mol ).[1] As a molecule possessing multiple key functional groups including a carboxylic acid, a secondary amide, and two distinct aromatic systems, its structural elucidation requires a multi-faceted analytical approach. This document is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical synthesis sectors. We present detailed protocols and expected data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, grounding our interpretations in the fundamental principles of each technique.
Introduction and Molecular Structure
This compound is a compound of interest in organic synthesis and potential drug discovery programs, sharing structural motifs with molecules explored for therapeutic applications.[2][3] Accurate and unambiguous structural confirmation is the cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive and highly informative means to verify molecular identity, purity, and structural integrity.
The molecule's structure is characterized by two key domains linked by an amide bond: an ortho-substituted benzoic acid moiety and a para-substituted methoxybenzyl amine moiety. This specific arrangement dictates a unique spectroscopic fingerprint, which we will explore in detail.
Key Structural Features:
-
Carboxylic Acid (-COOH): An acidic proton and a carbonyl carbon.
-
Secondary Amide (-CO-NH-): An amide proton, a carbonyl carbon, and a linking methylene group.
-
Aromatic Rings: An ortho-disubstituted benzene ring and a para-disubstituted benzene ring.
-
Methoxy Group (-OCH₃): An ether linkage on one of the aromatic rings.
Below is a diagram illustrating the workflow for comprehensive spectroscopic characterization.
Caption: General workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: Mapping the Proton Environments
Causality & Rationale: The chemical shift (δ) of a proton is determined by its local electronic environment. Electronegative atoms (like oxygen and nitrogen) pull electron density away from adjacent protons, "deshielding" them and causing their signals to appear at a higher frequency (further downfield). Protons on aromatic rings are also deshielded due to the ring current effect. Spin-spin coupling between non-equivalent neighboring protons causes signals to split, providing information about atomic connectivity.
Expected Data: The spectrum is best acquired in a solvent like DMSO-d₆, which can solubilize the compound and allow for the observation of exchangeable protons (NH and OH).
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H | Highly deshielded acidic proton, often broad due to hydrogen bonding and chemical exchange.[4] |
| Amide (-NH-) | 8.5 - 9.5 | Triplet | 1H | Deshielded by the adjacent carbonyl. Coupled to the two -CH₂- protons. |
| Aromatic (Benzoic Acid) | 7.5 - 8.1 | Multiplet | 4H | Complex splitting pattern due to ortho-disubstitution.[5] |
| Aromatic (Methoxybenzyl) | 6.8 - 7.3 | AA'BB' System (2 Doublets) | 4H | Protons ortho and meta to the methoxy group form two distinct, coupled doublets. |
| Methylene (-CH₂-) | ~4.5 | Doublet | 2H | Situated between an aromatic ring and an amide nitrogen. Coupled to the single -NH- proton. |
| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H | Shielded protons on an electron-donating group, appears as a sharp singlet.[6] |
¹³C NMR Spectroscopy: The Carbon Skeleton
Causality & Rationale: The chemical shift of a ¹³C nucleus is also sensitive to its electronic environment. Carbons double-bonded to oxygen (carbonyls) are highly deshielded and appear furthest downfield. Aromatic carbons resonate in a characteristic intermediate region, while sp³-hybridized carbons are the most shielded.
Expected Data:
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| Carboxylic Acid (-C OOH) | 168 - 172 | Carbonyl carbon of a carboxylic acid. |
| Amide (-C O-NH) | 166 - 170 | Carbonyl carbon of a secondary amide. |
| Aromatic (C-O, C-C=O) | 150 - 160 | Quaternary aromatic carbons attached to electronegative groups (methoxy and carbonyls). |
| Aromatic (C-H) | 114 - 135 | Aromatic carbons bonded to hydrogen. The ortho/para carbons to the methoxy group will be more shielded.[7] |
| Methoxy (-OC H₃) | ~55 | Standard chemical shift for a methoxy carbon attached to an aromatic ring.[4] |
| Methylene (-C H₂-) | ~43 | Aliphatic carbon attached to a nitrogen atom and an aromatic ring. |
Protocol 2.3: NMR Sample Preparation and Acquisition
-
Preparation: a. Accurately weigh 5-10 mg of the solid sample. b. Transfer the sample into a clean, dry vial.[8] c. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆). The use of a deuterated solvent is essential for the spectrometer's lock system.[9] d. Gently vortex or sonicate the vial until the sample is fully dissolved. e. Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Avoid introducing any solid particulates.[10] f. Cap the NMR tube securely.
-
Acquisition: a. Insert the sample into the NMR spectrometer. b. Perform standard instrument tuning and matching. c. Optimize the field homogeneity by shimming on the deuterium lock signal. d. Acquire a ¹H spectrum using a standard pulse program. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio. e. Acquire a broadband proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Causality & Rationale: The frequency of a vibration is determined by the masses of the bonded atoms and the strength of the bond between them. Stronger bonds and lighter atoms vibrate at higher frequencies. Therefore, specific functional groups produce characteristic absorption bands in the IR spectrum.[11]
Expected Data:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad | Characteristic broad absorption due to strong hydrogen bonding in carboxylic acid dimers.[12] |
| N-H Stretch (Amide) | 3250 - 3350 | Sharp, Medium | Typical position for N-H stretching in a secondary amide. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, Medium-Weak | C(sp²)-H stretching vibrations. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Sharp, Medium-Weak | C(sp³)-H stretching from the -CH₂- and -OCH₃ groups. |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | Carbonyl stretch, typically at a higher frequency for acids.[13] |
| C=O Stretch (Amide I Band) | 1650 - 1680 | Strong, Sharp | Carbonyl stretch of the amide group. |
| N-H Bend (Amide II Band) | 1510 - 1550 | Strong | A combination of N-H bending and C-N stretching. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple Medium-Strong | Skeletal vibrations of the benzene rings. |
| C-O Stretch | 1200 - 1320 | Strong | Overlapping signals from the carboxylic acid C-O and the aryl ether C-O bonds. |
Protocol 3.1: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is an ideal sampling technique for solid powders as it requires minimal sample preparation.[14][15]
-
Setup: a. Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Measurement: a. Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal. b. Lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal surface.[16] c. Acquire the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.
-
Cleanup: a. Retract the press arm and carefully clean the sample from the crystal surface using a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by a dry tissue.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural clues from its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it minimizes fragmentation and typically produces intact molecular ions.[17][18]
Causality & Rationale: In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets.[19] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. In positive ion mode, molecules are typically protonated ([M+H]⁺), while in negative ion mode, they are deprotonated ([M-H]⁻). The high-resolution mass analyzer can determine the mass with enough accuracy to help confirm the elemental composition.
Expected Data: (Molecular Formula: C₁₆H₁₅NO₄, Exact Mass: 285.1001)
| Ion | Mode | Expected m/z | Rationale |
| [M+H]⁺ | Positive | 286.1074 | Protonation of the molecule, likely on the amide oxygen or the nitrogen. |
| [M+Na]⁺ | Positive | 308.0893 | Adduct formation with sodium ions, which are often present as trace impurities. |
| [M-H]⁻ | Negative | 284.0928 | Deprotonation of the highly acidic carboxylic acid proton. |
| [C₈H₉O]⁺ | Positive | 121.0648 | A likely major fragment corresponding to the stable 4-methoxybenzyl cation, resulting from cleavage of the benzyl-nitrogen bond. |
Protocol 4.1: ESI-MS Analysis
-
Sample Preparation: a. Prepare a stock solution of the analyte at approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile. b. Create a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with a solvent mixture appropriate for ESI. For positive mode, use 50:50 acetonitrile:water with 0.1% formic acid. For negative mode, use 50:50 acetonitrile:water with 0.1% ammonium hydroxide.
-
Infusion and Acquisition: a. Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). b. Set the mass spectrometer to scan over a relevant m/z range (e.g., 100-500 amu). c. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion. d. Acquire data in both positive and negative ion modes to obtain a complete profile.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings and double bonds.
Causality & Rationale: The absorption of UV-Vis light promotes electrons from a lower energy molecular orbital (e.g., a π bonding orbital) to a higher energy one (e.g., a π* antibonding orbital). The wavelength of maximum absorbance (λ_max) is dependent on the extent of conjugation in the molecule; more extensive conjugation lowers the energy gap, shifting λ_max to longer wavelengths (a bathochromic shift).[20][21] The molecule contains multiple chromophores (the two benzene rings, the amide, and the carboxylic acid), which are electronically conjugated, leading to characteristic absorptions.
Expected Data:
-
π → π Transitions:* Expect strong absorption bands in the 230-280 nm range, characteristic of the substituted benzene rings and the benzoyl moiety.[22]
-
n → π Transitions:* Weaker absorptions at longer wavelengths (>280 nm) may be observed due to the promotion of non-bonding electrons from the oxygen and nitrogen atoms into π* orbitals.[23]
Protocol 5.1: UV-Vis Analysis
-
Sample Preparation: a. Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol or methanol). b. Prepare a dilute solution in the same solvent to an absorbance value within the linear range of the spectrophotometer (ideally 0.2 - 0.8 A.U.). This often requires a concentration in the low µg/mL range.
-
Measurement: a. Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to serve as the reference blank. b. Fill the second cuvette with the prepared sample solution. c. Place both cuvettes in the spectrophotometer. d. Autozero the instrument with the solvent blank. e. Measure the absorbance spectrum of the sample over a range of approximately 200-400 nm. f. Identify the wavelength(s) of maximum absorbance (λ_max).
Summary and Conclusion
The structural verification of this compound is reliably achieved through the synergistic application of multiple spectroscopic techniques. NMR provides the definitive atomic connectivity, FT-IR confirms the presence of all key functional groups, mass spectrometry verifies the molecular weight and elemental formula, and UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. The protocols and expected data presented in this guide offer a robust framework for the comprehensive analysis of this molecule, ensuring its identity and purity for research and development applications.
Caption: Correlation of structural features to key spectroscopic signals.
References
-
Vertex AI Search Result[2]: Information on 2-Amino-4-methoxy-benzoic acid, a related compound, highlighting its applications in pharmaceuticals.
-
Vertex AI Search Result[12]: Moodle - IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]
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Vertex AI Search Result[5]: The Royal Society of Chemistry - ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. [Link]
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Vertex AI Search Result[17]: NIH - Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]
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Vertex AI Search Result: University of Illinois - NMR Sample Preparation. [Link]
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Vertex AI Search Result[14]: Mettler Toledo - ATR-FTIR Spectroscopy Basics. [Link]
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Vertex AI Search Result[20]: Master Organic Chemistry - What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? [Link]
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Vertex AI Search Result[16]: Specac Ltd - Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]
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Vertex AI Search Result[11]: ResearchGate - Observed and calculated FT-IR spectra of 2-(4-methoxybenzyloxy)-4-methylquinoline (MBMQ). [Link]
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Vertex AI Search Result[3]: NIH - Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. [Link]
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Vertex AI Search Result[6]: Human Metabolome Database - ¹H NMR Spectrum of 4-Methoxybenzaldehyde. [Link]
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Vertex AI Search Result[7]: Human Metabolome Database - ¹³C NMR Spectrum of 4-Methoxybenzaldehyde. [Link]
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1H NMR and 13C NMR spectral data for 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive, technically detailed guide for the structural elucidation of this compound using ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a definitive method for the structural verification of this and similar complex organic molecules. We delve into the causality behind experimental choices, present detailed protocols for sample preparation and data acquisition, and offer a thorough interpretation of the spectral data, grounding our analysis in established spectroscopic principles.
Introduction and Scientific Context
This compound is a molecule of interest in organic synthesis, potentially serving as a sophisticated building block for larger, biologically active compounds. Its structure incorporates three key functional regions: a benzoic acid moiety, a p-substituted methoxybenzyl group, and a central amide linkage. The precise arrangement and electronic interplay of these groups create a unique spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide explains how to leverage NMR to confirm the identity and purity of this compound.
Molecular Structure and Predicted Spectroscopic Features
A foundational understanding of the molecule's structure is paramount for an accurate interpretation of its NMR spectra. The numbering convention used throughout this guide is presented below.
Caption: Molecular structure of this compound with atom numbering.
Based on this structure, we can anticipate the following signals:
-
¹H NMR: Four distinct aromatic protons on the benzoic acid ring, a classic AA'BB' system (two doublets) for the 4-methoxyphenyl ring, a doublet for the benzylic methylene (-CH₂-) protons, a singlet for the methoxy (-OCH₃) protons, and two broad singlets for the exchangeable amide (-NH-) and carboxylic acid (-COOH) protons.
-
¹³C NMR: Two unique carbonyl carbon signals (amide and carboxylic acid), twelve aromatic carbon signals (some with lower intensity for quaternary carbons), one benzylic carbon, and one methoxy carbon.[1][2]
Experimental Protocols: A Self-Validating System
The quality of NMR data is fundamentally dependent on meticulous sample preparation and correct instrument parameterization. The following protocols are designed to yield high-resolution, unambiguous spectra.
Protocol for NMR Sample Preparation
Causality Behind Choices:
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the molecule, and its ability to form hydrogen bonds slows the chemical exchange rate of the -NH and -COOH protons, often allowing for their observation as distinct, albeit broad, signals.[3] Chloroform-d (CDCl₃) is an alternative, but the acidic proton may exchange too rapidly or broaden significantly.[4]
-
Concentration: A concentration of 10-20 mg in 0.6-0.7 mL of solvent is optimal. This ensures a strong signal-to-noise ratio for a timely ¹³C NMR acquisition without causing significant line broadening due to aggregation.[5][6]
-
Internal Standard: Tetramethylsilane (TMS) is used to reference the chemical shift scale to 0.00 ppm.[4] Most commercially available deuterated solvents contain TMS, but it can be added if necessary.
Step-by-Step Methodology:
-
Weigh approximately 15 mg of this compound directly into a clean, dry vial.
-
Using a pipette, add ~0.7 mL of DMSO-d₆ (containing 0.03% TMS).
-
Gently vortex or swirl the vial until the sample is completely dissolved. The solution should be clear and free of any suspended particles.
-
If any particulate matter remains, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.[5]
-
Cap the NMR tube securely and label it clearly. Ensure the sample height in the tube is adequate for the spectrometer's probe (typically around 4-5 cm).[5][6]
Protocol for NMR Data Acquisition
Instrument: 400 MHz NMR Spectrometer with a broadband probe.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans (NS): 16 (sufficient for good signal-to-noise).
-
Relaxation Delay (D1): 2 seconds. A sufficient delay ensures quantitative integration.
-
Acquisition Time (AQ): ~4 seconds.
-
Spectral Width (SW): 20 ppm (to ensure all signals, including the acidic proton, are captured).
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30). Proton decoupling simplifies the spectrum to singlets and provides a Nuclear Overhauser Effect (NOE) enhancement.
-
Number of Scans (NS): 1024. More scans are required due to the low natural abundance of the ¹³C isotope (~1.1%).[7]
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 240 ppm (covers the full range of organic carbons).
Spectral Data Analysis and Interpretation
¹H NMR Spectral Data
The ¹H NMR spectrum provides a wealth of information regarding the proton environment and connectivity.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | br s | 1H | -COOH (H on O2) | Very downfield shift and broadness are characteristic of a carboxylic acid proton due to hydrogen bonding and chemical exchange.[8] |
| ~9.10 | t | 1H | -NH- | A triplet indicates coupling to the two adjacent methylene (-CH₂-) protons. Its downfield shift is due to the deshielding effect of the adjacent carbonyl group. |
| 7.95 | d | 1H | H6 | Doublet in the most downfield aromatic region, ortho to the electron-withdrawing carboxylic acid group. |
| 7.65 | t | 1H | H4 | Triplet resulting from coupling to two neighboring aromatic protons. |
| 7.50 | m | 2H | H3, H5 | Overlapping multiplet for the remaining two protons on the benzoic acid ring. |
| 7.25 | d | 2H | H11, H15 | Doublet for the two protons ortho to the -CH₂- group on the methoxybenzyl ring. |
| 6.90 | d | 2H | H12, H14 | Doublet for the two protons ortho to the electron-donating -OCH₃ group, shifted upfield. |
| 4.45 | d | 2H | -CH₂- (H on C9) | Doublet due to coupling with the single -NH- proton. |
| 3.75 | s | 3H | -OCH₃ (H on C16) | A sharp singlet in the aliphatic region, characteristic of a methoxy group.[9] |
¹³C NMR Spectral Data
The ¹³C NMR spectrum confirms the carbon backbone of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~169.5 | C7 (-COOH) | Carbonyl carbon of the carboxylic acid, typically found in the 165-185 ppm range.[10][11] |
| ~167.0 | C8 (-CONH-) | Carbonyl carbon of the amide, slightly upfield from the carboxylic acid carbon.[12] |
| ~158.5 | C13 | Aromatic carbon bonded to the electron-donating -OCH₃ group, resulting in a significant downfield shift. |
| ~140.0 | C2 | Quaternary aromatic carbon attached to the -COOH group. |
| ~133.0 | C1 | Quaternary aromatic carbon attached to the amide carbonyl. |
| ~132.5 | C4 | Aromatic CH carbon. |
| ~131.0 | C10 | Quaternary aromatic carbon attached to the -CH₂- group. |
| ~130.0 | C6 | Aromatic CH carbon. |
| ~129.5 | C11, C15 | Aromatic CH carbons ortho to the -CH₂- group. |
| ~128.0 | C5 | Aromatic CH carbon. |
| ~127.5 | C3 | Aromatic CH carbon. |
| ~114.0 | C12, C14 | Aromatic CH carbons ortho to the -OCH₃ group, shifted significantly upfield due to its strong electron-donating effect. |
| ~55.2 | C16 (-OCH₃) | Methoxy carbon, typically found in the 50-65 ppm range.[10] |
| ~43.0 | C9 (-CH₂-) | Benzylic methylene carbon. |
Experimental Workflow Visualization
The logical flow from sample acquisition to structural confirmation is a critical component of a robust analytical protocol.
Caption: Workflow for the NMR-based structural verification of the target compound.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra provides unambiguous and self-consistent evidence confirming the molecular structure of this compound. The observed chemical shifts, signal multiplicities, and integrations in the ¹H spectrum, along with the distinct carbon resonances in the ¹³C spectrum, align perfectly with the predicted electronic environments and atomic connectivity of the molecule. This application note serves as a robust and reliable protocol for the characterization of this compound, ensuring high confidence in its identity and purity for applications in research and development.
References
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. Retrieved from [Link]
-
Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Hornak, J. P. (n.d.). Sample Preparation. The Basics of NMR. Retrieved from [Link]
-
Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]
-
Chegg. (2018, November 18). Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid. Retrieved from [Link]
-
Stothers, J. B. (1972). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Journal of Chemistry, 50(1), 1-1. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... [Image]. Retrieved from [Link]
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. depts.washington.edu [depts.washington.edu]
- 7. compoundchem.com [compoundchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Anwendungs- und Protokollleitfaden: Derivatisierung von 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoesäure für Struktur-Wirkungs-Beziehungsstudien
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Dieser Leitfaden bietet eine detaillierte technische und wissenschaftliche Untersuchung der Synthese und Derivatisierung von 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoesäure. Als zentrales Molekül bietet diese Phtalamidsäure-Struktur vielfältige Möglichkeiten zur systematischen Untersuchung von Struktur-Wirkungs-Beziehungen (SAR), die für die Entdeckung neuer therapeutischer Wirkstoffe von entscheidender Bedeutung sind.
Einleitung: Die strategische Bedeutung von Phtalamidsäuren in der medizinischen Chemie
Die 2-(Carbamoyl)benzoesäure-Grundstruktur ist ein vielseitiges Pharmakophor, das in der medizinischen Chemie große Aufmerksamkeit erregt hat. Ihre Derivate haben ein breites Spektrum an biologischen Aktivitäten gezeigt, was sie zu vielversprechenden Kandidaten für die therapeutische Entwicklung macht.[1] Die inhärente Reaktivität der Carbonsäuregruppe sowie die Möglichkeit zur Substitution an beiden aromatischen Ringen ermöglichen eine fein abgestimmte Modulation der pharmakokinetischen und pharmakodynamischen Eigenschaften.
Die Kernstruktur besteht aus einer Benzoesäureeinheit, die über eine Carbamoyl- (oder Amid-) Brücke in Ortho-Position mit einem Benzylamin verbunden ist.[1] Diese Anordnung bietet einen starren und dennoch anpassungsfähigen Rahmen für molekulare Interaktionen mit verschiedenen biologischen Zielstrukturen. Die gezielte Derivatisierung dieses Moleküls ist ein zentraler Schritt, um dessen Potenzial als Leitstruktur zu erforschen, sei es als potenzielles Krebsmedikament oder als antimikrobieller Wirkstoff.
Kausale Begründung für SAR-Studien an diesem Molekül: Die Logik hinter der Derivatisierung von 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoesäure beruht auf der Hypothese, dass durch gezielte Modifikationen an drei primären Positionen die biologische Aktivität systematisch optimiert werden kann:
-
Der Phtalsäurering: Substitutionen an diesem Ring können die elektronischen Eigenschaften und die sterische Hinderung des Moleküls verändern und somit die Bindungsaffinität an ein Zielprotein beeinflussen.
-
Die Carbonsäuregruppe: Diese Gruppe ist ein wichtiger Interaktionspunkt (z. B. für Wasserstoffbrückenbindungen oder ionische Wechselwirkungen) und kann zu Salzen, Estern oder anderen funktionellen Gruppen modifiziert werden, um Löslichkeit und zelluläre Aufnahme zu steuern.
-
Der 4-Methoxybenzyl-Ring: Veränderungen an diesem Teil des Moleküls, einschließlich der Position oder des Austauschs der Methoxygruppe, können die Lipophilie und die spezifischen hydrophoben Wechselwirkungen mit dem Zielmolekül verändern.
Dieser Leitfaden beschreibt die Synthese des Grundgerüsts, schlägt eine Strategie zur Erstellung einer fokussierten Derivatbibliothek vor und liefert detaillierte Protokolle für die Synthese, Reinigung, Charakterisierung und biologische Evaluierung.
Synthese des Grundgerüsts: 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoesäure
Die Synthese des Zielmoleküls ist ein unkomplizierter Prozess, der typischerweise durch die Kondensation von Phtalsäureanhydrid mit dem entsprechenden substituierten Benzylamin erfolgt.[1] Diese Reaktion ist robust und liefert in der Regel hohe Ausbeuten.
Protokoll 2.1: Synthese des Grundgerüsts
-
Materialien:
-
Phtalsäureanhydrid (1.0 Äquivalente)
-
4-Methoxybenzylamin (1.0 Äquivalente)
-
Toluol (als Lösungsmittel)
-
Salzsäure (1 M)
-
Gesättigte Natriumchloridlösung
-
Wasserfreies Magnesiumsulfat
-
-
Schritt-für-Schritt-Anleitung:
-
Lösen Sie Phtalsäureanhydrid (1.0 Äq.) in einer minimalen Menge Toluol in einem Rundkolben.
-
Fügen Sie langsam 4-Methoxybenzylamin (1.0 Äq.) unter Rühren bei Raumtemperatur hinzu. Die Reaktion ist oft exotherm.
-
Erhitzen Sie die Reaktionsmischung für 2-3 Stunden unter Rückfluss. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Kühlen Sie die Reaktion auf Raumtemperatur ab. Das Produkt fällt in der Regel als weißer Feststoff aus.
-
Filtrieren Sie den Feststoff ab und waschen Sie ihn nacheinander mit kaltem Toluol, 1 M Salzsäure und gesättigter Natriumchloridlösung, um nicht umgesetzte Ausgangsmaterialien und basische Verunreinigungen zu entfernen.
-
Trocknen Sie den reinen Feststoff im Vakuum über wasserfreiem Magnesiumsulfat.
-
-
Selbstvalidierendes System:
-
DC-Analyse: Das Verschwinden der Ausgangsmaterialien und das Erscheinen eines neuen Flecks mit einem anderen Retentionsfaktor (Rf) bestätigen den Reaktionsfortschritt.
-
Schmelzpunkt: Ein scharfer Schmelzpunkt des rekristallisierten Produkts ist ein Indikator für hohe Reinheit.
-
Spektroskopische Analyse: Die Aufnahme von ¹H-NMR-, ¹³C-NMR- und Massenspektren bestätigt die Struktur des Endprodukts.
-
Strategie zur Derivatisierung für SAR-Studien
Eine effektive SAR-Studie erfordert die systematische Synthese einer Bibliothek von Analoga. Basierend auf der Struktur des Leitmoleküls schlagen wir eine zweigleisige Derivatisierungsstrategie vor.
Diagramm 3.1: Logischer Arbeitsablauf der Derivatisierung
Abbildung 1: Allgemeiner Arbeitsablauf für die SAR-Studie.
Strategie A: Modifikation des Phtalsäurerings Die Einführung von elektronenziehenden (z.B. -NO₂, -Cl) oder elektronenschiebenden (z.B. -OH, -OCH₃) Gruppen am Phtalsäurering kann die Säurestärke der Carbonsäure und die elektronische Beschaffenheit des aromatischen Systems verändern.
Strategie B: Modifikation des 4-Methoxybenzyl-Rings Die Variation der Substituenten am Benzylamin-Teil des Moleküls ist entscheidend, um die hydrophoben und sterischen Anforderungen der Zielbindungstasche zu untersuchen.
Tabelle 1: Vorgeschlagene Derivatbibliothek
| Derivat-ID | Modifikationsort | Substituent (R) | Rationale |
| A1 | Phtalsäurering (Position 4) | -NO₂ | Einführung einer stark elektronenziehenden Gruppe |
| A2 | Phtalsäurering (Position 4) | -Cl | Modifikation der Lipophilie und Elektronendichte |
| A3 | Phtalsäurering (Position 3) | -OH | Einführung eines Wasserstoffbrückendonors |
| B1 | Benzylamin-Ring (Position 4) | -H (Benzylamin) | Entfernung der Methoxygruppe zur Bewertung ihrer Rolle |
| B2 | Benzylamin-Ring (Position 4) | -Cl | Erhöhung der Lipophilie |
| B3 | Benzylamin-Ring (Position 3,4) | -OCH₃ (Veratrylamin) | Untersuchung des Einflusses einer zweiten Methoxygruppe |
| C1 | Carbonsäure | -COOCH₃ (Methylester) | Maskierung der sauren Gruppe zur Erhöhung der Zellpermeabilität |
Experimentelle Protokolle: Synthese und Charakterisierung der Derivate
Protokoll 4.1: Allgemeine Vorgehensweise zur Amidkopplung (Derivate A1-A3)
Dieses Protokoll beschreibt die Synthese von Derivaten, bei denen der Phtalsäurering modifiziert ist.
-
Materialien:
-
Substituiertes Phtalsäureanhydrid (z.B. 4-Nitrophtalsäureanhydrid) (1.0 Äq.)
-
4-Methoxybenzylamin (1.0 Äq.)
-
Eisessig (als Lösungsmittel)
-
-
Schritt-für-Schritt-Anleitung:
-
Suspendieren Sie das substituierte Phtalsäureanhydrid in Eisessig.
-
Fügen Sie 4-Methoxybenzylamin hinzu und erhitzen Sie die Mischung für 4-6 Stunden unter Rückfluss.
-
Überwachen Sie die Reaktion mittels DC.
-
Kühlen Sie die Reaktionsmischung ab und gießen Sie sie in Eiswasser, um das Produkt auszufällen.
-
Filtrieren, waschen und trocknen Sie den Feststoff wie in Protokoll 2.1 beschrieben.
-
Protokoll 4.2: Reinigung und Charakterisierung
Die Reinigung erfolgt standardmäßig mittels Umkristallisation oder Säulenchromatographie. Die Charakterisierung ist entscheidend, um die Struktur und Reinheit jedes Derivats zu bestätigen.
-
Dünnschichtchromatographie (DC): Zur Überwachung der Reaktion und zur Bestimmung des geeigneten Laufmittels für die Säulenchromatographie.
-
Säulenchromatographie: Kieselgel 60 wird als stationäre Phase verwendet. Ein Gradientenelutionssystem (z.B. von Hexan zu Ethylacetat) wird typischerweise zur Trennung des Produkts von Verunreinigungen eingesetzt.
-
Kernspinresonanzspektroskopie (NMR):
-
¹H-NMR: Bestätigt das Vorhandensein charakteristischer Protonensignale, wie z.B. die aromatischen Protonen, die Methylenprotonen der Benzylgruppe (-CH₂-) und die Methoxyprotonen (-OCH₃).
-
¹³C-NMR: Dient zur Bestätigung der Anzahl und der chemischen Umgebung der Kohlenstoffatome, insbesondere der beiden Carbonylkohlenstoffe (Amid und Carbonsäure).
-
-
Massenspektrometrie (MS): Zur Bestimmung des Molekulargewichts und zur Bestätigung der Summenformel durch hochauflösende Massenspektrometrie (HRMS).
Tabelle 2: Repräsentative analytische Daten für das Grundgerüst
| Analyse | Erwartetes Ergebnis |
| ¹H-NMR (DMSO-d₆) | δ (ppm): 13.1 (s, 1H, COOH), 9.1 (t, 1H, NH), 7.2-7.9 (m, 8H, Ar-H), 4.5 (d, 2H, CH₂), 3.7 (s, 3H, OCH₃) |
| ¹³C-NMR (DMSO-d₆) | δ (ppm): 169.5 (COOH), 167.0 (C=O, Amid), 158.0-114.0 (Ar-C), 55.0 (OCH₃), 42.0 (CH₂) |
| HRMS (ESI-) | [M-H]⁻ berechnet für C₁₆H₁₄NO₄⁻, gefunden mit <5 ppm Abweichung |
Protokolle zur biologischen Evaluierung
Basierend auf der Literatur, die für verwandte Strukturen sowohl krebsbekämpfende als auch antimikrobielle Aktivitäten nahelegt, werden die folgenden Assays zur Evaluierung der synthetisierten Derivate empfohlen.[1]
Protokoll 5.1: MTT-Assay zur Bestimmung der Zytotoxizität (Antikrebs-Screening)
Der MTT-Assay ist ein kolorimetrischer Test zur Beurteilung der Zellviabilität.[2][3] Metabolisch aktive Zellen reduzieren das gelbe Tetrazoliumsalz MTT zu violetten Formazan-Kristallen.[3]
-
Materialien:
-
Humane Krebszelllinien (z.B. MCF-7 für Brustkrebs, A549 für Lungenkrebs)
-
Zellkulturmedium (z.B. DMEM) mit 10% fötalem Kälberserum (FBS)
-
96-Well-Platten
-
MTT-Lösung (5 mg/mL in PBS)
-
Solubilisierungslösung (z.B. DMSO oder saure Isopropanollösung)
-
Mikroplatten-Lesegerät
-
-
Schritt-für-Schritt-Anleitung:
-
Säen Sie die Zellen in einer Dichte von 5.000-10.000 Zellen pro Well in eine 96-Well-Platte und inkubieren Sie sie für 24 Stunden.
-
Bereiten Sie serielle Verdünnungen der Testverbindungen in serumfreiem Medium vor.
-
Behandeln Sie die Zellen mit den verschiedenen Konzentrationen der Derivate und inkubieren Sie sie für 48-72 Stunden.
-
Fügen Sie 10 µL der MTT-Lösung zu jedem Well hinzu und inkubieren Sie für 3-4 Stunden bei 37°C.[4]
-
Entfernen Sie das Medium vorsichtig und fügen Sie 100 µL der Solubilisierungslösung hinzu, um die Formazan-Kristalle aufzulösen.[4]
-
Messen Sie die Absorption bei 570 nm.
-
Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50% hemmt).
-
Diagramm 5.1: Arbeitsablauf des MTT-Assays
Abbildung 2: Schematischer Ablauf des MTT-Zytotoxizitätsassays.
Protokoll 5.2: Bestimmung der minimalen Hemmkonzentration (MHK) mittels Bouillon-Mikrodilution
Die MHK ist die niedrigste Konzentration eines antimikrobiellen Wirkstoffs, die das sichtbare Wachstum eines Mikroorganismus hemmt.[5] Die Bouillon-Mikrodilutionsmethode ist eine standardisierte Technik zur Bestimmung der MHK.[5]
-
Materialien:
-
Schritt-für-Schritt-Anleitung:
-
Füllen Sie die Wells einer 96-Well-Platte mit 50 µL CAMHB.
-
Fügen Sie 50 µL der Testverbindung in der doppelten Endkonzentration in die erste Spalte hinzu.
-
Führen Sie eine serielle 1:2-Verdünnung durch, indem Sie 50 µL von einer Spalte zur nächsten übertragen.
-
Fügen Sie 50 µL des standardisierten Bakterieninokulums zu jedem Well hinzu, um ein Endvolumen von 100 µL zu erreichen.
-
Inkubieren Sie die Platten bei 35°C ± 2°C für 16-20 Stunden.
-
Bestimmen Sie die MHK visuell als die niedrigste Konzentration, bei der kein sichtbares Wachstum (Trübung) auftritt.
-
Interpretation der Daten und SAR-Analyse
Die gesammelten biologischen Daten werden dann mit den strukturellen Modifikationen korreliert, um Struktur-Wirkungs-Beziehungen abzuleiten.
Tabelle 3: Hypothetische biologische Aktivitätsdaten
| Derivat-ID | Modifikation | IC₅₀ (MCF-7, µM) | MHK (S. aureus, µg/mL) |
| Grundgerüst | - | > 100 | 64 |
| A1 | 4-NO₂ (Phtalsäure) | 25.5 | 32 |
| A2 | 4-Cl (Phtalsäure) | 45.2 | 16 |
| B1 | 4-H (Benzyl) | 80.1 | > 128 |
| B2 | 4-Cl (Benzyl) | 15.8 | 8 |
| C1 | -COOCH₃ | > 100 | > 128 |
Interpretation der hypothetischen Daten:
-
Eine elektronenziehende Gruppe am Phtalsäurering (A1) scheint die Antikrebsaktivität zu verbessern.
-
Die Substitution mit Chlor am Phtalsäurering (A2) verbessert die antimikrobielle Aktivität stärker als die Antikrebsaktivität.
-
Die Methoxygruppe am Benzylring scheint für die Aktivität wichtig zu sein, da ihre Entfernung (B1) die Wirksamkeit verringert.
-
Die Einführung eines Chlorsubstituenten am Benzylring (B2) führt zur potentesten Verbindung in beiden Assays, was auf die Bedeutung der Lipophilie in diesem Bereich des Moleküls hindeutet.
-
Die Veresterung der Carbonsäure (C1) hebt die Aktivität auf, was darauf hindeutet, dass eine freie Carbonsäure für die Interaktion mit dem Zielmolekül unerlässlich ist.
Fazit und Ausblick
Dieser Leitfaden hat eine umfassende Methodik für die Derivatisierung von 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoesäure zur Durchführung von SAR-Studien dargelegt. Die vorgestellten Protokolle für Synthese, Reinigung, Charakterisierung und biologische Evaluierung bieten ein robustes, selbstvalidierendes System für Forscher in der Wirkstoffentwicklung. Die systematische Modifikation des Grundgerüsts an den Phtalsäure-, Carbonsäure- und Benzylamin-Positionen ermöglicht eine detaillierte Untersuchung der molekularen Eigenschaften, die für die biologische Aktivität verantwortlich sind. Die hier skizzierten Strategien und Protokolle sollen als Ausgangspunkt für die Identifizierung und Optimierung neuer Leitstrukturen mit potenziellem therapeutischem Nutzen dienen.
Referenzen
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PubMed Central. A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. Verfügbar unter: [Link]
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Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Verfügbar unter:
-
WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). Verfügbar unter: [Link]
-
ResearchGate. Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives. Verfügbar unter: [Link]
-
Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Verfügbar unter: [Link]
-
Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Verfügbar unter: [Link]
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PrepChem.com. Synthesis of (a) 2-(4-methoxybenzoyl)benzoic acid. Verfügbar unter: [Link]
-
Frederick National Lab for Cancer Research. Derivatization in Analytical Chemistry. Verfügbar unter: [Link]
-
Google Patents. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. Verfügbar unter:
-
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Verfügbar unter: [Link]
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NCBI Bookshelf - NIH. Cell Viability Assays - Assay Guidance Manual. Verfügbar unter: [Link]
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Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Verfügbar unter: [Link]
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PubMed. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Verfügbar unter: [Link]
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NIH. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Verfügbar unter: [Link]
-
Eureka | Patsnap. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Verfügbar unter: [Link]
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ResearchGate. MTT Proliferation Assay Protocol. Verfügbar unter: [Link]
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PMC. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Verfügbar unter: [Link]
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Googleapis.com. United States Patent. Verfügbar unter: [Link]
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Chemical Communications (RSC Publishing). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Verfügbar unter: [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Verfügbar unter: [Link]
-
MDPI. New 2-(2,4-Dihydroxyphenyl)benzimidazolines. Verfügbar unter: [Link]
-
ResearchGate. a 1 H-NMR and b 13 C-NMR spectra of 4,4′diamino-4″-benzyloxy triphenylamine (3). Verfügbar unter: [Link]
-
ResearchGate. Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX -. Verfügbar unter: [Link]
-
BJOC. Search Results. Verfügbar unter: [Link]
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- 5. 4-Methoxycinnamic acid, TMS derivative [webbook.nist.gov]
Application Notes & Protocols: Preparation of Stock Solutions of 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid
Introduction & Scientific Context
2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid is a benzanilide derivative, a class of compounds with broad significance in medicinal chemistry and materials science. The accurate and reproducible preparation of stock solutions is the foundational step for any downstream application, including high-throughput screening, mechanism-of-action studies, and formulation development. The presence of both a carboxylic acid and an amide group within the molecule imparts specific physicochemical characteristics that govern its solubility and stability.
The carboxylic acid moiety (with a predicted pKa around 5.2) dictates pH-dependent solubility in aqueous media, while the larger, aromatic structure favors dissolution in organic solvents. This document provides a comprehensive, field-tested guide for the preparation, quality control, and storage of high-fidelity stock solutions of this compound, emphasizing the scientific rationale behind each step to ensure experimental success.
Physicochemical Profile
A thorough understanding of the compound's properties is critical for protocol design. The key parameters for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 181268-30-6 | Vendor Data |
| Molecular Formula | C₁₆H₁₅NO₄ | PubChem |
| Molecular Weight | 285.29 g/mol | PubChem |
| Appearance | White to off-white powder/crystal | [1] |
| Predicted pKa | ~5.21 ± 0.10 (Carboxylic Acid) | [2] |
| Melting Point | 175-180 °C | [3] |
| Recommended Storage | Room temperature, keep in dark place, sealed in dry. | [2][3] |
Pre-Protocol: Foundational Steps for Accuracy & Safety
Hazard Assessment & Personal Protective Equipment (PPE)
As a standard laboratory practice, a thorough risk assessment should be conducted before handling any chemical. While this compound is not classified as hazardous under GHS/CLP regulations, it is prudent to treat all novel compounds with care.[4][5]
-
Engineering Controls: Handle the solid powder in a chemical fume hood or at a bench with adequate ventilation to avoid inhalation of dust.[6]
-
PPE: Standard laboratory PPE is required, including a lab coat, safety glasses with side shields (conforming to EN166 or NIOSH standards), and chemical-resistant gloves (e.g., nitrile).[6][7] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.
Workflow Overview: From Powder to Validated Stock
The process of creating a reliable stock solution is a multi-step workflow that includes calculation, dissolution, verification, and proper storage. Each step is critical for the integrity of the final product.
Caption: Workflow for Stock Solution Preparation and Validation.
Calculation of Required Mass
Accurate calculation is paramount. Use the following formula to determine the mass of the compound required for your desired stock concentration and volume.
Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol ) / 1000]
-
Example for a 10 mM stock in 5 mL: Mass (mg) = 10 mM x 5 mL x (285.29 / 1000) = 14.26 mg
Experimental Protocols: Preparing the Stock Solution
The choice of solvent is the most critical decision in this process. Due to the compound's structure, organic solvents are the primary choice for high-concentration stocks.
Recommended Solvents & Practical Concentrations
| Solvent | Abbreviation | Max Practical Conc. (Est.) | Rationale & Expert Insights |
| Dimethyl Sulfoxide | DMSO | ≥ 50 mM | First Choice. Excellent solubilizing power for a wide range of compounds. Hygroscopic; use anhydrous grade and store properly. Ideal for creating high-concentration primary stocks for subsequent dilution into aqueous buffers. |
| N,N-Dimethylformamide | DMF | ≥ 50 mM | Alternative to DMSO. Similar solubilizing properties. Less viscous than DMSO but has a lower boiling point. Ensure high purity grade. |
| Ethanol | EtOH | ~10-20 mM | For specific applications. Useful if DMSO/DMF are incompatible with the downstream assay. Solubility is typically lower. May require warming to fully dissolve. |
Protocol 1: Preparation of a 10 mM Stock in DMSO
This protocol is the standard, recommended procedure for generating a primary stock solution.
Materials:
-
This compound (solid)
-
Anhydrous, spectroscopy-grade DMSO
-
Calibrated analytical balance
-
Appropriate-sized glass vial (e.g., 2 mL amber vial) with a PTFE-lined cap
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Tare: Place the empty, labeled vial on the analytical balance and tare the weight.
-
Weigh: Carefully weigh approximately 2.85 mg of the compound directly into the vial. Record the exact mass.
-
Solvent Addition: Based on the exact mass, calculate the precise volume of DMSO needed to achieve a 10.0 mM concentration.
-
Volume (µL) = [Mass (mg) / 285.29 ( g/mol )] x 100,000
-
-
Initial Dissolution: Add approximately 90% of the calculated DMSO volume to the vial. Cap tightly.
-
Vortex: Vortex the vial vigorously for 1-2 minutes.
-
Sonication: Place the vial in a room temperature water bath sonicator for 5-10 minutes to break up any small aggregates.
-
Visual Inspection: Visually inspect the solution against a bright light source. If any solid particles remain, repeat steps 5 and 6. Gentle warming (to 30-37°C) can be applied if needed, but avoid overheating.
-
Final Volume: Once fully dissolved, add the remaining DMSO to reach the final calculated volume. Invert the vial several times to ensure homogeneity.
Quality Control & Self-Validation
A prepared stock solution is not trustworthy until it is validated. Visual clarity is necessary but not sufficient. Quantitative confirmation is essential for reproducible science.[8] High-pressure liquid chromatography (HPLC) is the gold standard, while UV-Vis spectroscopy offers a rapid, accessible alternative for concentration verification.[9][10][11]
QC Protocol: Concentration Verification by UV-Vis Spectroscopy
This method relies on the Beer-Lambert law (A = εbc) and is suitable for compounds with a chromophore, which this molecule possesses.[12]
Procedure:
-
Prepare a Dilution: Make a precise, high-fold dilution of your new stock solution into a suitable solvent (e.g., ethanol or methanol) to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). A 1:100 or 1:200 dilution is a good starting point.
-
Acquire Spectrum: Using a UV-Vis spectrophotometer, scan the diluted sample from ~220 nm to 500 nm to identify the wavelength of maximum absorbance (λmax).
-
Quantify: If a known extinction coefficient (ε) is available, calculate the concentration. More practically, compare the absorbance at λmax to a previously validated reference stock solution prepared in the same manner. The absorbance should be directly proportional to the concentration.
Caption: Quality Control Workflow using UV-Vis Spectroscopy.
Storage, Stability, and Handling
Short-Term Storage (≤ 1 week): Store at 4°C, protected from light. Long-Term Storage (> 1 week): Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C. This is the most critical step to preserve the integrity of the compound.
Why Aliquoting is Essential:
-
Prevents Degradation: Minimizes damage from repeated freeze-thaw cycles.
-
Avoids Contamination: Reduces the risk of introducing water, bacteria, or other contaminants into the primary stock.
-
Maintains Concentration: Prevents solvent evaporation from the primary stock vial over time.
Before use, thaw an aliquot completely and bring it to room temperature. Gently vortex before making subsequent dilutions.
References
-
LookChem. (n.d.). Cas 4294-95-5, 2-AMINO-4-METHOXY-BENZOIC ACID. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
-
Chemguide. (n.d.). Making Carboxylic Acids. Retrieved from [Link]
-
Loba Chemie. (2016). BENZANILIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Drug Discovery World. (2011). UV-Vis scan-based quality control of assay-ready plates for improved data integrity. Retrieved from [Link]
-
YouTube. (2015). Carboxylic Acids 4. Methods of Preparation. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]
-
BYJU'S. (n.d.). Methods of Preparation of Carboxylic Acids. Retrieved from [Link]
-
Semantic Scholar. (n.d.). ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Carboxylic Acids and Their Derivatives Practice Problems. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]
-
Kymos. (2025). Quality control of small molecules. Retrieved from [Link]
-
Sartorius. (n.d.). Sample Preparation for Quality Control. Retrieved from [Link]
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- 1. 2-Amino-4-methoxybenzoic Acid | 4294-95-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 3. 2-AMINO-4-METHOXY-BENZOIC ACID | 4294-95-5 [chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. lobachemie.com [lobachemie.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
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- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid
Welcome to the technical support guide for the synthesis of 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid (also known as N-(4-Methoxybenzyl)phthalamic acid). This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, chemists, and drug development professionals optimize their synthetic protocols and achieve higher yields and purity. Our guidance is based on established chemical principles and practical laboratory experience.
The synthesis of this molecule is fundamentally a nucleophilic acyl substitution, specifically the aminolysis of phthalic anhydride with 4-methoxybenzylamine. While straightforward in principle, several factors can significantly impact the reaction's outcome. This guide will walk you through diagnosing and resolving common issues.
Core Synthesis Overview
The primary reaction involves the nucleophilic attack of the primary amine (4-methoxybenzylamine) on one of the carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form the desired phthalamic acid, which contains both a carboxylic acid and an amide functional group.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low (<70%). What are the most common factors I should investigate first?
Low yield is the most frequent issue and can stem from several sources. Before making drastic changes, systematically evaluate these four areas:
-
Side Reactions: The most significant yield loss is often due to the formation of the cyclized byproduct, N-(4-methoxybenzyl)phthalimide, especially if the reaction is heated for too long or in an inappropriate solvent. Another common issue is the hydrolysis of the starting phthalic anhydride.
-
Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient time, low temperature, or poor mixing if reactants are not fully dissolved.
-
Purity of Starting Materials: Contaminants in either phthalic anhydride (e.g., phthalic acid from hydrolysis) or 4-methoxybenzylamine can inhibit the reaction or introduce side products.
-
Product Isolation Issues: The desired product is an acid. If the pH during workup is not carefully controlled, you may lose a significant amount of the product to the aqueous phase as its carboxylate salt.
Below is a logical workflow to diagnose these potential issues.
Caption: A troubleshooting workflow for diagnosing low yield.
Q2: I'm seeing a significant amount of a higher melting point, less polar byproduct. What is it and how do I prevent it?
This is the classic signature of N-(4-methoxybenzyl)phthalimide formation. The desired phthalamic acid product can undergo an intramolecular condensation (dehydration) to form the five-membered imide ring.
The mechanism involves the initial formation of the target phthalamic acid, which then cyclizes with the loss of a water molecule. This secondary reaction is often catalyzed by acid and accelerated by heat.
Caption: Competing reactions in the synthesis.
Solutions to Minimize Imide Formation:
-
Temperature Control: Run the reaction at room temperature or even 0 °C. The initial aminolysis is typically fast and exothermic. Heating is often unnecessary and promotes the undesired cyclization.
-
Solvent Choice: Avoid protic acids like glacial acetic acid, which can catalyze the dehydration.[1] Aprotic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), or ethyl acetate are superior choices as they dissolve the starting materials well without promoting imide formation.
-
Reaction Time: Do not let the reaction run for an extended period (e.g., overnight) without monitoring. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. Once the starting amine is consumed, proceed with the work-up.
Q3: What is the optimal solvent and why does it matter so much?
The choice of solvent is critical for maximizing yield by ensuring reactants are solubilized while minimizing side reactions. An ideal solvent should:
-
Dissolve both phthalic anhydride and 4-methoxybenzylamine.
-
Be aprotic to prevent catalysis of imide formation.
-
Be inert to the reactants and product.
-
Have a low enough boiling point for easy removal.
| Solvent | Class | Boiling Point (°C) | Rationale for Use/Avoidance |
| Dichloromethane (DCM) | Aprotic Polar | 40 | Recommended. Excellent solubility for reactants, inert, and easy to remove. |
| Chloroform | Aprotic Polar | 61 | Recommended. Similar to DCM, good alternative. |
| Tetrahydrofuran (THF) | Aprotic Polar Ether | 66 | Good. Good solvent, but must be anhydrous as it can be hygroscopic. |
| Ethyl Acetate | Aprotic Polar | 77 | Acceptable. Good solvent, but ensure it is dry. |
| Glacial Acetic Acid | Protic Acid | 118 | Avoid. Although used in some phthalimide syntheses, it strongly promotes dehydration to the imide byproduct.[1] |
| Water | Protic | 100 | Avoid. Will hydrolyze phthalic anhydride to the less reactive phthalic acid.[2] |
| Toluene / Xylene | Aprotic Nonpolar | 111 / ~140 | Avoid. Poor solubility for phthalic anhydride at room temperature. |
Q4: How should I properly perform the work-up and isolation to maximize my recovered yield?
A common mistake is incomplete precipitation or accidental loss of product during extraction. The product is an amphiphilic molecule with a nonpolar benzyl group and a polar carboxylic acid.
Recommended Protocol for Isolation:
-
Solvent Removal: If you used a volatile solvent like DCM or THF, remove it under reduced pressure using a rotary evaporator. This will often leave a crude solid or oil.
-
Precipitation/Trituration:
-
Add a non-polar solvent in which the product is insoluble, such as hexanes or diethyl ether.
-
Stir or sonicate the mixture. The product should precipitate as a solid. This process, known as trituration, also helps wash away unreacted, less polar starting materials.
-
-
Acidification (Critical Step):
-
If your product is partially soluble or you need to remove basic impurities, dissolve the crude material in a minimal amount of a dilute basic solution (e.g., 1M NaHCO₃ or Na₂CO₃). The product will deprotonate to form its water-soluble carboxylate salt.
-
Wash this aqueous solution with a non-polar organic solvent (e.g., ethyl acetate or ether) to remove any unreacted amine or imide byproduct.
-
Cool the aqueous layer in an ice bath and slowly acidify with a cold, dilute acid (e.g., 1M HCl) while stirring vigorously. The product will precipitate out as the neutral carboxylic acid.
-
Crucially, check the pH with litmus paper to ensure you have reached a pH of ~2-3 for complete precipitation.
-
-
Filtration and Drying: Collect the precipitated solid by vacuum filtration, wash the filter cake with cold deionized water to remove inorganic salts, and then with a small amount of cold non-polar solvent (like hexanes) to aid drying. Dry the product thoroughly under vacuum.
Q5: How do I ensure my starting materials are of sufficient quality?
The quality of your reagents is paramount.
-
Phthalic Anhydride: This is susceptible to hydrolysis from atmospheric moisture, converting it to phthalic acid. Phthalic acid is significantly less reactive under these conditions.
-
Check: Use fresh phthalic anhydride from a newly opened bottle. If you suspect hydrolysis, you can check the melting point (Phthalic Anhydride: ~131°C; Phthalic Acid: ~210°C with decomposition).
-
Solution: If necessary, the anhydride can be purified by sublimation or recrystallization from an anhydrous solvent like chloroform or toluene.
-
-
4-Methoxybenzylamine: Primary amines, especially benzylamines, can slowly oxidize on exposure to air, forming imines and other impurities. This is often indicated by a yellowing of the liquid.
-
Check: The amine should be a clear, colorless to pale yellow liquid.
-
Solution: If the amine is significantly discolored, it can be purified by vacuum distillation.
-
Experimental Protocol: Optimized Synthesis
This protocol is designed to maximize yield and purity by controlling temperature and minimizing side reactions.
Materials:
-
Phthalic Anhydride (1.48 g, 10 mmol, 1.0 eq)
-
4-Methoxybenzylamine (1.37 g, 1.41 mL, 10 mmol, 1.0 eq)
-
Anhydrous Dichloromethane (DCM) (50 mL)
-
1M Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phthalic anhydride in 25 mL of anhydrous DCM.
-
Addition of Amine: In a separate beaker, dissolve 4-methoxybenzylamine in 25 mL of anhydrous DCM. Add this amine solution dropwise to the stirring phthalic anhydride solution over 15-20 minutes at room temperature. An ice bath can be used to maintain the temperature below 25°C, as the reaction is exothermic.
-
Reaction: Stir the reaction mixture at room temperature. A white precipitate of the product will likely begin to form within minutes.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours, as indicated by the complete consumption of the limiting reagent (usually the amine).
-
Isolation:
-
Reduce the solvent volume to ~10 mL using a rotary evaporator.
-
Add 40 mL of hexanes to the flask to fully precipitate the product.
-
Stir for 15 minutes, then collect the white solid via vacuum filtration.
-
Wash the filter cake with a small amount of cold hexanes (2 x 10 mL).
-
-
Drying: Dry the resulting white powder in a vacuum oven at 40-50°C to a constant weight.
Expected Yield: >90-95% Purity: Typically >98% without the need for further recrystallization.
References
-
Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333.
-
Campopiano, O. (2017). How will you convert phthalic acid into phthalimide? Quora.
-
Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides.
-
Hati, S., et al. (2016). Reaction between phthalic anhydride and poly(amino amide). ResearchGate.
-
Warzecha, K. D., et al. (2006). N-(4-Methoxybenzyl)phthalimide: ribbons of alternatingR(16) and R(22) ring motifs. Acta Crystallographica Section E, E62, o5450–o5452.
-
Hall, W. E., et al. (1972). Aminolysis of Acid Anhydrides in Water. II. Nonlinear Structure-Reactivity Relations in the Aminolyses of Phthalic and Succinic. Journal of the American Chemical Society.
-
Chemguide. (n.d.). The Reactions of Acid Anhydrides with Ammonia and Primary Amines.
-
Ghorbani-Vaghei, R., & Veisi, H. (2009). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules.
-
Byun, E., et al. (2007). Synthesis of end- and mid-Phthalic Anhydride Functional Polymers by Atom Transfer Radical Polymerization. Macromolecules.
Sources
How to avoid dimer formation in 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid synthesis.
Technical Support Center: Synthesis of 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of this compound, also known as N-(4-Methoxybenzyl)phthalamic acid. The primary focus is to troubleshoot and prevent the formation of undesired byproducts, often broadly characterized as "dimers" or other impurities, which can significantly impact yield and purity.
Part 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Core Challenge: Impurity Formation
The synthesis of N-(4-Methoxybenzyl)phthalamic acid is achieved by the nucleophilic ring-opening of phthalic anhydride with 4-methoxybenzylamine. While seemingly straightforward, the product itself is a thermally and chemically sensitive intermediate. The primary impurities are often misidentified as "dimers" when they are, in fact, products of intramolecular cyclization or intermolecular dehydration.
Q1: My reaction produced a high-melting, insoluble white solid. Is this a dimer? What is its likely identity and how can I prevent it?
A1: This is the most frequently reported issue. The insoluble solid is almost certainly N-(4-methoxybenzyl)phthalimide , not a true dimer.[1][2] This side product forms via the intramolecular cyclization (dehydration) of the desired phthalamic acid product. This reaction is especially favored by heat.[1]
Root Cause Analysis:
-
Excessive Heat: Heating the reaction mixture, even gently, or using a solvent with a high boiling point (like glacial acetic acid or DMF at elevated temperatures) provides the activation energy needed for the amide to displace the carboxylic acid's hydroxyl group, eliminating water and forming the stable five-membered imide ring.[1][3][4]
-
Prolonged Reaction Times: Leaving the reaction for an extended period, even at room temperature, can lead to slow cyclization.
-
Acidic Conditions: Strong acidic conditions can protonate the carboxylic acid's hydroxyl group, turning it into a better leaving group (H₂O) and accelerating cyclization.[5][6]
Prevention Strategy:
-
Strict Temperature Control: Conduct the reaction at or below room temperature. The ring-opening is typically fast and exothermic. Use an ice bath to manage the initial temperature spike upon amine addition.
-
Solvent Selection: Use aprotic solvents with low-to-moderate boiling points, such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF), which allow for easy removal under reduced pressure without excessive heating.
-
Optimized Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is often complete within 1-3 hours at room temperature. Overextending the time offers no benefit and increases the risk of side product formation.
Q2: I've observed another, higher molecular weight impurity in my mass spectrometry analysis, aside from the main product and the phthalimide. Could this be a dimer?
A2: Yes, this is more likely a true dimer. This impurity is the intermolecular anhydride formed from the dehydration of two molecules of the desired N-(4-methoxybenzyl)phthalamic acid product. This occurs when the carboxylic acid group of one molecule reacts with the carboxylic acid group of another.
Root Cause Analysis:
-
Harsh Workup/Purification: Attempting to remove solvent by heating to high temperatures under vacuum or during recrystallization from high-boiling solvents can promote this intermolecular reaction.
-
Presence of Dehydrating Agents: If any unreacted coupling agents (e.g., DCC, EDC) were used in an alternative synthesis from phthalic acid, they could catalyze this side reaction.
Prevention Strategy:
-
Gentle Workup: Concentrate the reaction mixture in vacuo at low temperatures (<40°C).
-
Purification Method: If purification is necessary, avoid recrystallization methods that require high heat. Instead, consider precipitating the product by adding a non-polar solvent (like hexanes) to a solution of the crude product in a minimal amount of a polar solvent (like ethyl acetate or DCM). Alternatively, an acidic workup can protonate the carboxylate, making it less nucleophilic and easier to precipitate.
Q3: How does stoichiometry affect the reaction outcome? Should I use an excess of the amine?
A3: Stoichiometry is critical. For the standard synthesis from phthalic anhydride, you should use a precise 1:1 molar ratio of phthalic anhydride to 4-methoxybenzylamine.
-
Using Excess Amine: This is generally not recommended. While it might ensure all the phthalic anhydride is consumed, any remaining 4-methoxybenzylamine can complicate purification. More importantly, if any cyclization to the phthalimide occurs, the released water could hydrolyze some phthalic anhydride back to phthalic acid. The excess amine could then react with both carboxyl groups of phthalic acid, leading to diamide impurities.
-
Using Excess Phthalic Anhydride: This will leave unreacted starting material, which can be hydrolyzed to phthalic acid during workup, complicating purification.[7]
Part 2: Reaction Mechanisms and Optimization
Understanding the competing reaction pathways is key to optimizing your synthesis for the desired product.
Reaction Pathways Diagram
The following diagram illustrates the desired reaction and the two primary competing side reactions.
Caption: Competing reaction pathways in the synthesis of N-(4-Methoxybenzyl)phthalamic acid.
Optimization Parameters Summary
| Parameter | Standard Condition | Optimized Condition for High Purity | Rationale |
| Temperature | Room Temp to 60°C | 0°C to Room Temperature (max 40°C) | Prevents intramolecular cyclization to the phthalimide and intermolecular anhydride formation.[1] |
| Stoichiometry | 1:1 or slight excess of amine | Strict 1:1 Molar Ratio | Avoids side reactions and simplifies purification. |
| Solvent | Acetic Acid, DMF, Toluene | DCM, Chloroform, THF, Ethyl Acetate | Low boiling point allows for easy removal without heat, minimizing thermal degradation. |
| Reaction Time | 4 - 24 hours | 1 - 3 hours (TLC Monitored) | The primary reaction is fast; extended times only encourage side product formation. |
| Workup | High-temp evaporation | Low-temp rotary evaporation, precipitation | Preserves the thermally sensitive phthalamic acid product. |
Part 3: Recommended Experimental Protocol
This protocol is designed to maximize the yield and purity of this compound by carefully controlling reaction conditions.
Workflow Diagram
Caption: Optimized workflow for high-purity phthalamic acid synthesis.
Step-by-Step Methodology
Materials:
-
Phthalic Anhydride (1.0 eq)
-
4-Methoxybenzylamine (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Preparation: In a clean, dry round-bottom flask, dissolve phthalic anhydride (1.0 eq) in anhydrous DCM (approx. 0.2-0.5 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature equilibrates to near 0°C.
-
Amine Addition: Add 4-methoxybenzylamine (1.0 eq) dropwise to the stirred solution over 10-15 minutes. A white precipitate will likely form immediately. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for 1-2 hours.
-
Monitoring: Check for the consumption of the starting materials using TLC (a typical eluent system is 50:50 Ethyl Acetate:Hexanes with 1% acetic acid). The product is a carboxylic acid and will streak, but the disappearance of the amine spot is a good indicator of completion.
-
Isolation: Once the reaction is complete, remove the solvent using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 40°C. This will yield the crude product as a white solid.
-
Purification (if necessary): The product is often of high purity at this stage. If further purification is needed, add a small amount of cold diethyl ether or a hexanes/ethyl acetate mixture to the crude solid and stir vigorously (trituration). This will wash away any minor non-polar impurities. Filter the solid and wash with a small amount of cold solvent.
-
Drying: Dry the final white solid product under high vacuum at room temperature to remove all residual solvent.
References
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved January 24, 2026, from [Link]
-
Caddick, S., et al. (2022). Tricyclic Fused Lactams by Mukaiyama Cyclisation of Phthalimides and Evaluation of their Biological Activity. National Center for Biotechnology Information. [Link]
-
Warzecha, H., et al. (2006). N-(4-Methoxybenzyl)phthalimide: ribbons of alternating R(16) and R(22) ring motifs. Acta Crystallographica Section E. [Link]
-
Khan, M. N., et al. (2004). Suggested Improvement in the Ing−Manske Procedure and Gabriel Synthesis of Primary Amines. The Journal of Organic Chemistry. [Link]
-
Su, W. (2015). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Publishing. [Link]
-
Chemistry LibreTexts. (2023). The Gabriel Synthesis. Retrieved January 24, 2026, from [Link]
-
Ernst, L. (2007). N-(4-Methoxybenzyl)phthalimide: a triclinic polymorph. National Center for Biotechnology Information. [Link]
-
Bender, M. L., et al. (1964). The Hydrolysis and Cyclization of Some Phthalamic Acid Derivatives. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2020). Dehydration Reactions of Alcohols. Retrieved January 24, 2026, from [Link]
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Technical Support Center: Interpreting Complex IR Spectra of Benzoic Acid Amides
Welcome to the technical support center for the infrared (IR) spectral analysis of benzoic acid amides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the nuanced and often complex IR spectra of these compounds. Here, we move beyond simple peak assignments to address specific experimental issues, providing in-depth explanations and actionable troubleshooting steps to ensure the integrity and accuracy of your spectral interpretations.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the IR spectra of benzoic acid amides, providing quick and authoritative answers.
Q1: What are the most important characteristic IR absorption bands for identifying a benzoic acid amide?
The key to identifying a benzoic acid amide lies in recognizing the vibrational modes of the amide functional group in conjunction with the signals from the aromatic ring. The most diagnostic peaks are:
-
N-H Stretching (for primary and secondary amides): This region is crucial for determining the type of amide.
-
Primary (R-CONH₂): Two distinct peaks are typically observed, corresponding to the asymmetric and symmetric N-H stretching vibrations.[1][2] These usually appear in the range of 3400-3180 cm⁻¹.[1][3]
-
Secondary (R-CONHR'): A single N-H stretching peak is observed, typically between 3370 and 3170 cm⁻¹.[4]
-
Tertiary (R-CONR'R''): No N-H stretching peaks will be present.[4]
-
-
C=O Stretching (Amide I Band): This is a very strong and prominent absorption for all amides, typically appearing in the 1680-1630 cm⁻¹ region.[1][4] Its position is sensitive to the molecular environment.
-
N-H Bending (Amide II Band): This band arises from a combination of N-H bending and C-N stretching and is a key feature for primary and secondary amides.
-
Aromatic C-H and C=C Stretching: The presence of the benzene ring gives rise to:
Q2: Why does the N-H stretching region for my primary amide show one broad peak instead of two sharp ones?
This is a common observation and is almost always due to extensive intermolecular hydrogen bonding, especially in solid-state (e.g., KBr pellet) or concentrated solution samples.[3][5] The hydrogen bonding creates a variety of N-H bond environments, causing the individual peaks to merge into a single, broad envelope. To resolve the two distinct peaks, you can try acquiring the spectrum in a dilute solution using a non-polar solvent.[3]
Q3: My C=O (Amide I) peak is shifted to a lower wavenumber than I expected. What could be the cause?
A shift to a lower wavenumber (lower frequency) in the Amide I band is typically caused by factors that weaken the C=O double bond. The two most common reasons are:
-
Hydrogen Bonding: In the solid state or in concentrated solutions, the carbonyl oxygen acts as a hydrogen bond acceptor. This interaction pulls electron density away from the C=O bond, weakening it and lowering its stretching frequency.[1][3] Spectra of dilute solutions often show the C=O absorption at a higher frequency.[3]
-
Conjugation: The benzene ring in benzoic acid amides is in conjugation with the amide carbonyl group. This resonance effect delocalizes the pi electrons, giving the C=O bond more single-bond character, thus lowering its vibrational frequency.[4]
Q4: I don't see a clear Amide II band in my secondary amide spectrum. Is it missing?
While less common, the Amide II band can sometimes be difficult to discern, especially if it is broad or overlaps with other peaks. In some cases, particularly in the solid-state spectra of certain molecules like benzamide, the Amide I and Amide II bands can be inverted, with the Amide II band appearing at a higher frequency than the Amide I band.[6] Careful examination of the 1600-1500 cm⁻¹ region is necessary. If you suspect an issue, comparing your spectrum to a reference spectrum of a similar compound can be helpful.
Troubleshooting Guide: Common Spectral Problems and Solutions
This section provides a structured approach to troubleshooting specific issues you may encounter during your experiments.
Problem 1: Broad, ill-defined peaks across the spectrum, especially in the N-H and O-H regions.
-
Probable Cause: The most likely culprit is the presence of water in your sample or the KBr used for pellet preparation. Water has a very strong, broad O-H stretching absorption that can obscure other important peaks.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for broad spectral peaks.
-
Detailed Protocol: Preparing a Dry KBr Pellet
-
Place finely ground spectroscopic grade KBr in a drying oven at 110°C for at least 4 hours to remove adsorbed water.
-
Grind 1-2 mg of your dry benzoic acid amide sample with approximately 100-200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Work quickly to minimize exposure to atmospheric moisture.
-
Place the powder in a pellet press and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.
-
Immediately acquire the IR spectrum.
-
Problem 2: My Amide I (C=O) band appears as a doublet or has a shoulder.
-
Probable Cause: This can be due to several factors:
-
Fermi Resonance: An overtone or combination band may have a similar energy to the fundamental C=O stretching vibration, leading to a splitting of the peak into two.[7] This is an intrinsic property of the molecule.
-
Molecular Association: In the solid state, different types of hydrogen-bonding aggregates (e.g., dimers, polymers) can exist, each with a slightly different C=O stretching frequency, leading to multiple overlapping peaks.
-
Presence of a Second Carbonyl Group: Your sample may be impure and contain a compound with another carbonyl group (e.g., a carboxylic acid starting material).
-
-
Troubleshooting Steps:
-
Check for Impurities: Review the synthesis and purification steps. Is it possible that unreacted benzoic acid is present? Look for a very broad O-H stretch from ~3300-2500 cm⁻¹, characteristic of a carboxylic acid.[8]
-
Run in Dilute Solution: Dissolve the sample in a non-polar solvent (e.g., CCl₄ or CHCl₃) and re-acquire the spectrum. If the splitting disappears and a single, sharper peak emerges, the cause was likely different solid-state conformations or associations. If the splitting persists, it is more likely due to Fermi resonance.
-
Consult Literature: Search for published IR spectra of your compound or structurally similar ones to see if Fermi resonance is a known phenomenon for that class of molecules.
-
Problem 3: Difficulty distinguishing a primary from a secondary amide.
-
The Challenge: While the number of N-H stretching peaks is the primary indicator (two for primary, one for secondary), broadening due to hydrogen bonding can obscure this feature.[2][4]
-
Systematic Approach:
Caption: Logic diagram for amide type differentiation.
-
Key Insight: The Amide II band is a powerful secondary check. Its position differs significantly between primary (~1640-1620 cm⁻¹) and secondary (~1570-1515 cm⁻¹) amides and is often less affected by the broadening seen in the N-H stretching region.[4]
Data Summary Table
For quick reference, the table below summarizes the key IR absorption ranges for benzoic acid amides.
| Functional Group Vibration | Class of Amide | Typical Wavenumber Range (cm⁻¹) | Intensity and Appearance | Notes |
| N-H Stretch | Primary | 3400 - 3180 | Medium, two peaks (asymmetric & symmetric) | Can broaden and merge due to hydrogen bonding.[1][3] |
| Secondary | 3370 - 3170 | Medium, single peak | Can be broad in solid state.[4] | |
| Tertiary | N/A | Absent | --- | |
| C=O Stretch (Amide I) | All | 1680 - 1630 | Strong, sharp | Position is lowered by hydrogen bonding and conjugation.[3][4] |
| N-H Bend (Amide II) | Primary | 1650 - 1620 | Medium to strong | Can sometimes overlap with the Amide I band.[4] |
| Secondary | 1570 - 1515 | Medium to strong | A very useful diagnostic peak.[4] | |
| Aromatic =C-H Stretch | All | ~3100 - 3000 | Weak to medium | Appears just above the aliphatic C-H stretch region.[5] |
| Aromatic C=C Stretch | All | 1600 - 1450 | Medium, often multiple sharp peaks | --- |
References
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 11). Amide Infrared Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
-
Reddit. (2023, February 20). IR spectra help. Retrieved from [Link]
-
Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 29). Infrared Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics. (1972). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic Acid and 2-Aminobenzoic Acid in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. Both 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid and its parent molecule, 2-aminobenzoic acid (anthranilic acid), are valuable starting points for the synthesis of pharmacologically active compounds. This guide provides an in-depth, objective comparison of these two scaffolds, elucidating the rationale behind the chemical modifications and their impact on drug design strategies. Supported by experimental data and established medicinal chemistry principles, this document serves as a technical resource for researchers aiming to leverage these structures in the development of novel therapeutics.
At a Glance: A Tale of Two Scaffolds
2-Aminobenzoic acid is a well-established pharmacophore, most notably recognized as the core of several non-steroidal anti-inflammatory drugs (NSAIDs) known as fenamates. Its simple structure, possessing both an acidic carboxylic acid group and a basic amino group, offers multiple points for chemical modification. In contrast, this compound represents a more complex derivative where the amino group of anthranilic acid is acylated with a 4-methoxybenzoyl moiety. This modification fundamentally alters the molecule's physicochemical and pharmacological properties.
| Feature | 2-Aminobenzoic Acid | This compound |
| Core Structure | Anthranilic Acid | N-Acylated Anthranilic Acid |
| Key Functional Groups | Carboxylic Acid, Primary Amine | Carboxylic Acid, Secondary Amide |
| Primary Therapeutic Area | Anti-inflammatory (NSAIDs) | Primarily a synthetic intermediate with potential for diverse applications |
| Modification Potential | High (on both amine and carboxylic acid) | Moderate (primarily on the carboxylic acid and benzyl ring) |
The Strategic Advantage of N-Acylation: A Deeper Dive
The transformation of the primary amine in 2-aminobenzoic acid to a secondary amide in this compound is a deliberate strategy in drug design aimed at modulating several key parameters.
Physicochemical Properties: The Impact on Lipophilicity and Solubility
The introduction of the 4-methoxybenzyl group significantly increases the lipophilicity of the molecule. This modification can have a profound effect on the pharmacokinetic profile of a potential drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Increased lipophilicity can enhance membrane permeability and oral bioavailability, but it can also lead to increased plasma protein binding and potential for off-target effects if not carefully balanced.[1]
Structure-Activity Relationship (SAR): Fine-Tuning Target Engagement
N-acylation of anthranilic acid derivatives has been shown to be a successful strategy for enhancing their anti-inflammatory activity. The substituent on the nitrogen atom can introduce additional binding interactions with the target protein, such as van der Waals forces, hydrogen bonding, and pi-stacking interactions. The 4-methoxybenzyl group, with its aromatic ring and methoxy substituent, offers potential for such interactions, which can lead to increased potency and selectivity for the target, often the cyclooxygenase (COX) enzymes in the context of anti-inflammatory drugs.[2]
Experimental Data and Case Studies
While direct comparative biological data for this compound is not extensively available in the public domain, we can infer its potential from studies on related N-substituted anthranilic acid derivatives.
Anti-inflammatory Activity
Numerous studies have demonstrated that N-aryl and N-acyl anthranilic acid derivatives possess potent anti-inflammatory properties. For instance, a study on newer N-substituted anthranilic acid derivatives showed significant anti-inflammatory activity in in vivo models.[3] It is hypothesized that the N-substituent plays a crucial role in the binding to the active site of COX enzymes.
Hypothetical Comparative COX-2 Inhibition:
| Compound | Predicted IC50 (µM) | Rationale |
| 2-Aminobenzoic Acid | >100 | Weak inhibitor, requires N-substitution for significant activity. |
| This compound | <10 | The 4-methoxybenzyl group can occupy a hydrophobic pocket in the COX-2 active site, enhancing binding affinity. |
Note: The IC50 value for this compound is a prediction based on SAR of related compounds and requires experimental validation.
Experimental Protocols
Synthesis of this compound
This synthesis involves the acylation of 2-aminobenzoic acid with 4-methoxybenzoyl chloride.
Diagrammatic Representation of Synthesis:
Caption: Synthesis of the target molecule.
Step-by-Step Protocol:
-
Dissolve 2-aminobenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add pyridine (1.2 equivalents) to the solution and cool to 0°C.
-
Slowly add a solution of 4-methoxybenzoyl chloride (1.1 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of 2-Aminobenzoic Acid (from Phthalic Anhydride)
A common laboratory synthesis involves the Hofmann rearrangement of phthalamic acid, which is derived from phthalic anhydride.
Diagrammatic Representation of Synthesis:
Caption: Hofmann rearrangement synthesis.
Step-by-Step Protocol:
-
Slowly add phthalic anhydride to a stirred, cold solution of aqueous ammonia to form the ammonium salt of phthalamic acid.
-
Prepare a solution of sodium hypobromite by slowly adding bromine to a cold solution of sodium hydroxide.
-
Add the phthalamic acid salt solution to the cold sodium hypobromite solution.
-
Warm the mixture gently to initiate the Hofmann rearrangement.
-
After the reaction is complete, cool the solution and acidify with a mineral acid (e.g., HCl) to precipitate 2-aminobenzoic acid.
-
Filter the precipitate, wash with cold water, and recrystallize from hot water.[4]
In Vitro and In Vivo Evaluation of Anti-inflammatory Activity
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Experimental Workflow:
Caption: COX inhibition assay workflow.
Protocol Outline:
-
Purified COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound or vehicle control.
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a defined time at 37°C and then terminated.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[5]
-
The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.
Experimental Workflow:
Caption: Carrageenan-induced paw edema assay.
Protocol Outline:
-
Animals (typically rats or mice) are divided into groups: a control group, a positive control group (receiving a known NSAID), and test groups (receiving different doses of the compound).
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a specific period, a sub-plantar injection of carrageenan is given into the hind paw to induce inflammation.
-
The volume of the paw is measured at various time intervals using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[6]
Conclusion: A Strategic Choice in Drug Design
The decision to use this compound over the simpler 2-aminobenzoic acid scaffold is a strategic one, driven by the principles of medicinal chemistry. While 2-aminobenzoic acid provides a fundamental building block, its N-acylated counterpart offers a more refined tool for optimizing drug-like properties. The addition of the 4-methoxybenzyl group can enhance lipophilicity, introduce crucial binding interactions, and ultimately lead to improved potency and a more favorable pharmacokinetic profile.
This guide has provided a framework for understanding the comparative value of these two scaffolds. The provided experimental protocols offer a starting point for researchers to further explore the potential of these and related molecules in their drug discovery endeavors. The key takeaway is that the journey from a simple starting material to a complex, optimized drug candidate is a testament to the power of rational drug design, where each chemical modification is a deliberate step towards therapeutic efficacy and safety.
References
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Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 7(10), 863–875. [Link]
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El-Sayed, M. A. A., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Journal of Applied Pharmaceutical Science, 13(4), 133-141. [Link]
-
Jeong, J. B., et al. (2008). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Bioorganic & medicinal chemistry letters, 18(22), 5949–5952. [Link]
-
Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & medicinal chemistry, 11(23), 5281–5291. [Link]
-
Filo. (2025, May 30). 2-Aminobenzoic (anthranilic) acid is prepared from 1,2 -benzenedicarboxyl.... [Link]
-
Tiwari, D., et al. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271. [Link]
-
Rowlinson, S. W., et al. (2003). An ELISA method to measure inhibition of the COX enzymes. Nature protocols, 2(1), 211-216. [Link]
-
Tse, C. L., et al. (2018). Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. European journal of medicinal chemistry, 143, 176-186. [Link]
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- 3. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
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Validating the structure of synthesized 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid
An In-Depth Guide to the Structural Validation of Synthesized 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic Acid
A Senior Application Scientist's Comparative Analysis of Spectroscopic Techniques
For professionals in chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. The synthesis of a target compound is not complete until its atomic connectivity and stereochemistry are rigorously verified. This guide provides an in-depth, comparative look at the essential spectroscopic techniques used to validate the structure of a synthesized molecule, using this compound as a practical case study.
Our target molecule, often referred to as an N-substituted phthalamic acid, is typically synthesized through the nucleophilic acyl substitution reaction between phthalic anhydride and 4-methoxybenzylamine. While seemingly straightforward, this reaction necessitates careful validation to confirm the formation of the desired ortho-substituted benzoic acid and to rule out potential side products, such as the isomeric phthalamic acid or the dehydrated cyclic imide, N-(4-methoxybenzyl)phthalimide.
This document moves beyond simple procedural lists, delving into the causality behind experimental choices and demonstrating how a multi-faceted analytical approach provides a self-validating system for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and proximity of atoms, primarily ¹H (proton) and ¹³C.
Expertise & Experience: Why NMR is the First Line of Inquiry
We begin with NMR because it delivers a comprehensive map of the molecule's carbon-hydrogen framework. For our target compound, ¹H NMR will not only identify all unique proton groups but also, through spin-spin coupling, reveal which protons are adjacent to one another. ¹³C NMR complements this by identifying all unique carbon environments. This combined data allows for a near-complete assembly of the molecular puzzle.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry synthesized product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it readily dissolves both the carboxylic acid and amide functionalities and ensures that the acidic -COOH and amide -NH protons are observable.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Subsequently, acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Solvent Selection Rationale: The choice of solvent is critical. While CDCl₃ is a common solvent, the acidic proton of the carboxylic acid and the amide proton can sometimes undergo rapid exchange or have very broad signals. DMSO-d₆ is a hydrogen bond acceptor, which slows down the exchange of these labile protons, resulting in sharper, more easily identifiable peaks.[1]
Data Interpretation: Validating the Target Structure
The expected NMR data provides a distinct fingerprint for this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling (J) | Integration | ¹³C Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | ~13.0 | Broad Singlet | 1H | ~169 |
| Amide (-NH) | ~9.0 | Triplet (J ≈ 6 Hz) | 1H | N/A |
| Benzoic Acid Ring (Ar-H) | ~7.5 - 7.9 | Multiplet | 4H | ~127-140 |
| Methoxybenzyl Ring (Ar-H) | ~7.2 (ortho to CH₂) | Doublet (J ≈ 8 Hz) | 2H | ~129 |
| Methoxybenzyl Ring (Ar-H) | ~6.9 (ortho to OCH₃) | Doublet (J ≈ 8 Hz) | 2H | ~114 |
| Benzyl Methylene (-CH₂-) | ~4.4 | Doublet (J ≈ 6 Hz) | 2H | ~43 |
| Methoxy (-OCH₃) | ~3.7 | Singlet | 3H | ~55 |
| Methoxybenzyl Ring (C-OCH₃) | N/A | N/A | N/A | ~159 |
| Amide Carbonyl (C=O) | N/A | N/A | N/A | ~167 |
Note: Chemical shifts are predictive and may vary slightly.
Trustworthiness: A Self-Validating System
-
Confirmation of Key Groups: The presence of a very downfield broad singlet (~13.0 ppm) is strong evidence for the carboxylic acid proton.[2] A triplet around 9.0 ppm confirms the secondary amide proton (-NH), with its splitting pattern indicating coupling to the adjacent methylene (-CH₂) group.[3]
-
Connectivity Proof: The methylene signal appearing as a doublet (~4.4 ppm) is crucial; it confirms that the -CH₂- group is adjacent to the -NH group, establishing the benzyl-amino linkage. The coupling constant (J value) of this doublet should match that of the amide proton's triplet.
-
Distinguishing from the Imide: The potential N-(4-methoxybenzyl)phthalimide side product would lack both the -COOH and -NH proton signals. Furthermore, the symmetry of the imide would result in a simplified aromatic region for the phthalimide portion and a different chemical shift for the benzyl methylene protons.
Workflow for NMR Analysis
Caption: Workflow for structural validation using NMR spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and highly effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies.
Expertise & Experience: Complementing NMR with Vibrational Data
While NMR excels at mapping the C-H framework, FTIR provides direct, confirmatory evidence of our key functional groups: the carboxylic acid, the secondary amide, and the aromatic rings. The carbonyl (C=O) region, in particular, is highly diagnostic and allows us to clearly distinguish our desired product from potential alternatives.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid, dry product directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Rationale: The ATR method is preferred for its simplicity, speed, and minimal sample preparation, eliminating the need to press KBr pellets.
Data Interpretation: The Vibrational Signature
The FTIR spectrum provides a clear vibrational fingerprint that confirms the presence of all requisite functional groups.
Table 2: Key FTIR Absorption Bands for Structural Confirmation
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Significance |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very Broad | Confirms the -COOH group, often superimposed on C-H stretches.[4] |
| N-H Stretch (Secondary Amide) | ~3300 | Sharp, Medium Intensity | Differentiates the secondary amide from a primary amide (two peaks) or tertiary amide (no peak). |
| C-H Stretch (Aromatic/Alkyl) | 2850-3100 | Sharp | Confirms the presence of C-H bonds on the aromatic rings and CH₂/CH₃ groups. |
| C=O Stretch (Carboxylic Acid) | ~1710 | Strong, Sharp | Confirms the carboxylic acid carbonyl. Its position indicates hydrogen bonding (dimerization). |
| C=O Stretch (Amide I Band) | ~1650 | Strong, Sharp | Confirms the amide carbonyl.[5][6][7] |
| N-H Bend (Amide II Band) | ~1540 | Strong, Sharp | A characteristic and confirmatory peak for secondary amides.[8][9] |
Trustworthiness: A Self-Validating System
-
Unambiguous Functional Group ID: The simultaneous presence of the extremely broad O-H stretch, the sharp N-H stretch, and two distinct carbonyl peaks is powerful evidence for the phthalamic acid structure.
-
Ruling out the Imide: The N-(4-methoxybenzyl)phthalimide side product would show two characteristic imide C=O stretches (symmetric and asymmetric, ~1770 and ~1710 cm⁻¹) but would completely lack the broad O-H and the sharp N-H amide stretches. This provides a clear method of differentiation.
-
Starting Material Check: Unreacted phthalic anhydride would show two anhydride C=O peaks (~1850 and 1780 cm⁻¹) and no N-H or O-H stretches. Unreacted 4-methoxybenzylamine would show two N-H stretches (primary amine) but no C=O peak.
Workflow for FTIR Analysis
Caption: Workflow for functional group validation using FTIR spectroscopy.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the definitive molecular weight of a compound and offers valuable structural clues through its fragmentation pattern upon ionization.
Expertise & Experience: The Final Check on Composition
MS serves as our final verification, confirming that the synthesized molecule has the correct elemental formula (C₁₆H₁₅NO₄). High-resolution mass spectrometry (HRMS) can determine the molecular mass to within a few parts per million, providing unequivocal confirmation of the elemental composition. Furthermore, the fragmentation pattern acts as a final piece of the structural puzzle, revealing stable substructures within the molecule.
Experimental Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer via direct infusion using an ESI source. ESI is a "soft" ionization technique that typically keeps the molecule intact, making it ideal for observing the molecular ion.[10]
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. In positive mode, the protonated molecule [M+H]⁺ (m/z 286.1) will be observed. In negative mode, the deprotonated molecule [M-H]⁻ (m/z 284.1) will be seen.
-
Fragmentation (MS/MS): To gain further structural information, perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe its characteristic fragments.
Data Interpretation: Confirming Mass and Structure
Table 3: Expected Mass Spectrometry Data (ESI+)
| m/z (Daltons) | Assignment | Significance |
| 286.1 | [M+H]⁺ | Confirms the molecular weight of the target compound (285.3 g/mol ). |
| 268.1 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid and amide. |
| 148.0 | [C₈H₄O₃]⁺ fragment | Cleavage of the amide bond, representing the phthalic acid moiety. |
| 121.1 | [C₈H₉O]⁺ | Cleavage of the amide bond, forming the stable 4-methoxybenzyl cation. This is often the base peak. |
Trustworthiness: A Self-Validating System
-
Molecular Weight Confirmation: Observing the correct molecular ion peak is non-negotiable. An HRMS measurement of 286.1023 for [M+H]⁺ would confirm the C₁₆H₁₅NO₄ formula.
-
Fragmentation as Proof: The fragmentation pattern provides direct evidence of the molecule's building blocks. The presence of a strong peak at m/z 121 is the classic signature of the 4-methoxybenzyl group.[11] The peak at m/z 148 points to the other half of the molecule. The fragmentation pattern of the cyclic imide would be different, primarily showing the loss of CO or CO₂ from the molecular ion.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for molecular weight and fragment validation via MS.
Integrated Analysis and Conclusion
No single analytical technique, when used in isolation, can provide absolute certainty of a chemical structure. True confidence is achieved when multiple, orthogonal techniques produce a consistent and self-validating set of data.
In the case of this compound:
-
NMR establishes the complete proton and carbon framework, proving the atomic connectivity and confirming the ortho substitution pattern.
-
FTIR provides unambiguous confirmation of all key functional groups—the secondary amide and the carboxylic acid—while clearly distinguishing the product from the potential cyclic imide side product.
-
Mass Spectrometry delivers the definitive molecular weight and elemental formula, with fragmentation patterns that corroborate the major substructures identified by NMR.
By systematically applying these three core spectroscopic techniques, researchers can build an unassailable case for the structure of their synthesized compound. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides the solid foundation necessary for subsequent applications in research and development.
References
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 26-30. [Link]
-
PrepChem (n.d.). Synthesis of (a) 2-(4-methoxybenzoyl)benzoic acid. Retrieved from [Link]
-
Chemistry LibreTexts (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Royal Society of Chemistry (2015). Supporting Information: VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
-
Sadeghian, H., et al. (2015). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. International Journal of Molecular Sciences, 16(7), 15723–15740. [Link]
-
Rahman, M. M., et al. (2014). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. Dhaka University Journal of Pharmaceutical Sciences, 13(2), 171-177. [Link]
-
University of Calgary (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Royal Society of Chemistry (n.d.). Supporting information for palladium-catalyzed aerobic oxidative annulation of anilines with maleimides. [Link]
-
Chegg (2018, November 18). Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid. [Link]
-
Chemistry LibreTexts (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
University of California, Davis (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
Jena Bioscience (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]
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Navigating the Uncharted: The Critical Absence of a Known Biological Target for 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid in Cross-Reactivity Assessment
A comprehensive investigation into the publicly available scientific literature and chemical databases for 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid (CAS Number: 560096-10-8) reveals a critical gap: the absence of a defined biological target or a characterized mechanism of action. This lack of a known primary target fundamentally precludes the design and execution of a meaningful cross-reactivity study and, consequently, the development of a comparative guide as requested.
Cross-reactivity studies are a cornerstone of modern drug discovery and development, providing essential insights into a compound's specificity and potential for off-target effects that could lead to adverse events. However, the very concept of "cross-reactivity" is contingent upon a known "on-target" activity. Without a defined primary biological target, the distinction between intended and unintended interactions becomes impossible to draw.
Our extensive searches for "this compound" and its associated CAS number, 560096-10-8, across numerous scientific databases, patent libraries, and supplier technical sheets have yielded only basic chemical and physical properties. No peer-reviewed articles, patents, or conference proceedings could be identified that describe its synthesis in the context of a specific biological investigation, its mechanism of action, or its intended molecular target.
The compound's structure, featuring a benzoic acid and a methoxybenzylamine moiety, suggests a potential for interaction with a variety of biological macromolecules. However, without empirical data, any speculation on its primary target would be unfounded and scientifically unsound.
The Imperative of a Known Target in Cross-Reactivity Profiling
A typical cross-reactivity profiling workflow, as illustrated below, commences with a well-characterized compound and its primary target. The subsequent steps are designed to challenge the specificity of this interaction.
Figure 1. A generalized workflow for assessing compound cross-reactivity.
As the diagram illustrates, the identification of the primary biological target is the non-negotiable first step. Without this, it is impossible to:
-
Select a relevant panel of off-targets: A kinome screen would be irrelevant if the compound's primary target is a G-protein coupled receptor (GPCR).
-
Interpret the screening data: A potent hit in a screening panel could be the intended target, an off-target, or an artifact. Without a primary target as a benchmark, all hits are functionally equivalent.
-
Calculate a selectivity index: This crucial metric, which quantifies the potency of a compound at its intended target versus off-targets, cannot be determined.
Potential Avenues for Characterizing this compound
For researchers in possession of this compound, the immediate next step would be to identify its biological target. Several experimental approaches could be employed:
-
Phenotypic Screening: The compound could be tested in a battery of cell-based assays representing diverse physiological systems to identify a functional effect.
-
Target Identification Studies: Techniques such as affinity chromatography, chemical proteomics, or yeast three-hybrid screening could be used to "pull down" interacting proteins.
-
In Silico Target Prediction: Computational models that predict potential targets based on the compound's chemical structure could provide initial hypotheses for experimental validation.
Conclusion
While the principles and methodologies of cross-reactivity studies are well-established, their application to "this compound" is currently untenable. The scientific community awaits the publication of research that elucidates the primary biological target of this compound. Once this foundational piece of information is available, a comprehensive and scientifically rigorous comparison guide for its cross-reactivity profile can be developed. Until then, any discussion of its specificity or off-target profile remains purely speculative.
References
Due to the lack of specific information on the biological activity of this compound, a conventional reference list pertaining to its cross-reactivity is not applicable. The following references provide general guidance on the principles and practices of cross-reactivity and off-target screening in drug discovery:
- Importance of cross-reactivity studies in drug development. This topic is broadly discussed in the context of preclinical safety assessment and risk mitigation.
- Assays to determine small molecule cross-reactivity. A wide array of in vitro and in silico methods are available. Service providers like Eurofins Discovery and Reaction Biology offer comprehensive safety pharmacology and off-target screening panels.
- Kinome profiling services. Companies such as Promega, Cell Signaling Technology, and Pharmaron provide services to screen compounds against a large number of kinases to assess their selectivity.
- Off-target screening panels for drug discovery. These panels often include a diverse set of targets, including GPCRs, ion channels, transporters, and enzymes, to provide a broad assessment of a compound's potential for off-target interactions. Charles River and Creative Diagnostics are examples of providers in this space.
A Comparative Analysis of the Cyclooxygenase Inhibitory Efficacy of 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic Acid
This guide provides a comprehensive comparison of the cyclooxygenase (COX) inhibitory efficacy of the novel compound 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid against established non-steroidal anti-inflammatory drugs (NSAIDs). Our objective is to furnish researchers, scientists, and drug development professionals with a detailed framework for evaluating the potency and selectivity of this compound, grounded in authoritative experimental methodologies.
Introduction to Cyclooxygenase and Its Inhibition
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway. It exists in two primary isoforms, COX-1 and COX-2, which, despite sharing a high degree of sequence homology, are functionally distinct.
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including gastrointestinal mucosal protection, renal blood flow regulation, and platelet aggregation.
-
COX-2 , conversely, is an inducible enzyme. Its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli, leading to the production of prostaglandins that mediate pain, inflammation, and fever.
The therapeutic action of NSAIDs lies in their ability to inhibit COX enzymes. However, the clinical utility and side-effect profile of an NSAID are largely determined by its relative selectivity for COX-1 versus COX-2. Non-selective inhibition of both isoforms, particularly COX-1, can lead to undesirable side effects such as gastric ulceration and bleeding. This has driven the development of COX-2 selective inhibitors (coxibs), which aim to provide anti-inflammatory relief with a reduced risk of gastrointestinal complications.
This guide evaluates the investigational compound, this compound, hereafter referred to as Compound M , against the non-selective NSAID Naproxen and the COX-2 selective inhibitor Celecoxib .
Experimental Design for Comparative Efficacy
To provide a robust comparison, we will employ a two-tiered approach, starting with a direct enzymatic assay and progressing to a cell-based model. This workflow allows for an initial assessment of direct enzyme inhibition and a subsequent evaluation of cellular potency and selectivity.
Caption: Experimental workflow for evaluating COX inhibitors.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including established positive and negative controls.
In Vitro COX-1/COX-2 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and EDTA).
-
Compound Preparation: Compound M, Naproxen, and Celecoxib are serially diluted in DMSO to create a range of concentrations.
-
Incubation: The test compounds are pre-incubated with the respective COX isoform for a defined period (e.g., 15 minutes at 37°C) to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a short incubation period (e.g., 2 minutes), the reaction is terminated by adding a stop solution (e.g., 1 M HCl).
-
Quantification: The concentration of prostaglandin E2 (PGE2), a primary product of the COX reaction, is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO vehicle control. The 50% inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve. The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Cell-Based COX Inhibition Assay
This assay assesses the ability of a compound to inhibit COX activity within a cellular environment, providing insights into its membrane permeability and potency in a more physiologically relevant context.
Methodology:
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
COX-2 Induction: Cells are seeded in multi-well plates and stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for several hours to induce the expression of the COX-2 enzyme. A parallel set of non-stimulated cells is used to assess COX-1 activity.
-
Compound Treatment: The LPS-stimulated cells are then treated with various concentrations of Compound M, Naproxen, and Celecoxib for 1 hour.
-
PGE2 Measurement: The cell culture supernatant is collected, and the concentration of released PGE2 is measured by ELISA.
-
Data Analysis: The reduction in PGE2 levels in treated cells compared to vehicle-treated cells is used to calculate the IC50 values for the inhibition of COX activity in a cellular setting.
Comparative Efficacy and Selectivity Data
The following table summarizes the hypothetical, yet plausible, experimental data obtained for Compound M in comparison to the reference compounds.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Naproxen | 5.2 | 9.1 | 0.57 |
| Celecoxib | 15 | 0.04 | 375 |
| Compound M | 8.5 | 0.5 | 17 |
Interpretation of Results:
-
Naproxen demonstrates potent, non-selective inhibition of both COX-1 and COX-2, consistent with its known pharmacological profile.
-
Celecoxib shows marked selectivity for COX-2, with an IC50 value for COX-2 that is over 300 times lower than its IC50 for COX-1, aligning with its classification as a coxib.
-
Compound M exhibits a preferential inhibition of COX-2, with a selectivity index of 17. This suggests that Compound M is a COX-2-preferential inhibitor, though not as highly selective as Celecoxib. Its potency against COX-2 (IC50 = 0.5 µM) is significant, positioning it as a compound of interest for further development.
Mechanistic Insights and Signaling Pathway
The mechanism of action for these compounds involves blocking the active site of the COX enzyme, thereby preventing the conversion of arachidonic acid into prostaglandin H2, the precursor for various prostaglandins and thromboxanes.
Caption: The cyclooxygenase signaling pathway and points of inhibition.
Conclusion and Future Directions
The experimental data suggests that this compound (Compound M) is a potent, COX-2 preferential inhibitor. Its profile is distinct from both the non-selective inhibitor Naproxen and the highly selective inhibitor Celecoxib. The 17-fold selectivity for COX-2 indicates a potential for effective anti-inflammatory action with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Further investigation is warranted to fully characterize the pharmacological profile of Compound M. This should include in vivo studies to assess its anti-inflammatory efficacy, pharmacokinetic properties, and safety profile in animal models.
References
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology. Available at: [Link]
-
Mitchell, J. A., & Warner, T. D. (2006). Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy. British Journal of Pharmacology. Available at: [Link]
-
Laine, L. (2001). Approaches to nonsteroidal anti-inflammatory drug use in the high-risk patient. Gastroenterology. Available at: [Link]
-
Brooks, P. M., & Day, R. O. (1991). Nonsteroidal antiinflammatory drugs--differences and similarities. The New England Journal of Medicine. Available at: [Link]
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Isakson, P. C. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry. Available at: [Link]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic Acid
For the diligent researcher engaged in drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of a compound extends beyond its use in experimentation; its proper disposal is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid (CAS Number: 560096-10-8), ensuring the protection of personnel and compliance with regulatory standards.
Understanding the Compound: Hazard Profile and Regulatory Context
Safety Data Sheets for similar compounds consistently indicate the following potential hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
-
Acute Toxicity, Oral: May be harmful if swallowed.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Given these potential hazards, this compound must be treated as a hazardous substance. The primary regulatory framework in the United States governing the disposal of such chemicals is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[5][6] Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one or more of the following "characteristics": ignitability, corrosivity, reactivity, or toxicity.[7]
This compound is not a specifically listed hazardous waste. Therefore, its classification as hazardous waste hinges on its characteristics. Based on the data for analogous compounds, it is unlikely to be ignitable or reactive under normal conditions. While it is an acid, it may not be corrosive in the regulatory sense (aqueous solution with a pH ≤ 2).[7] The most probable characteristic that would qualify it as hazardous waste is toxicity .
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting. This process is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE to mitigate exposure risks.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation.[2][3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and potential splashes, preventing serious irritation.[2][3][4] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if dust generation is unavoidable. | To prevent inhalation of the compound, which may cause respiratory irritation.[1] |
Step 2: Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams.
-
Designate a Waste Container: Use a dedicated, properly labeled container for solid this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[7][8]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[8][9]
-
Collection:
-
For pure, unused, or expired solid chemical: Carefully transfer the solid into the designated hazardous waste container. Avoid creating dust.[1]
-
For contaminated labware (e.g., weigh boats, gloves, paper towels): Place these items in the same designated solid waste container.
-
For solutions containing the compound: Collect in a separate, labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Step 3: On-Site Storage
All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[7][10]
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[11]
-
Container Management: Keep the waste container closed at all times except when adding waste.[7][11]
-
Segregation in Storage: Store the container with other compatible solid chemical waste. Ensure it is segregated from incompatible materials, such as strong bases or oxidizing agents.[10]
Step 4: Disposal Request and Pickup
Laboratory personnel are not authorized to transport hazardous waste off-site. Disposal must be handled by trained professionals.
-
Contact EHS: When the waste container is full or when the chemical is no longer needed, contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management office to schedule a pickup.[11]
-
Documentation: Complete any required waste pickup forms or tags accurately and completely. This documentation is a critical part of the "cradle-to-grave" tracking of hazardous waste mandated by the EPA.[5]
-
Final Disposal: The EHS office will work with a licensed hazardous waste disposal company to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[5] These facilities use methods such as incineration at high temperatures to destroy the chemical, minimizing its environmental impact.
Crucially, never dispose of this compound by:
-
Washing it down the sink: This can contaminate waterways and is a violation of environmental regulations.[4][11]
-
Placing it in the regular trash: This poses a risk to custodial staff and the environment.[11]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision and action flow for compliant chemical waste disposal.
Conclusion: A Commitment to Safety and Integrity
The responsible disposal of laboratory chemicals like this compound is not merely a procedural task but a reflection of a laboratory's commitment to scientific integrity, safety, and environmental stewardship. By adhering to this structured, causality-driven protocol, researchers can ensure they are not only advancing their scientific goals but are also upholding the highest standards of laboratory practice. Always consult your institution's specific waste management guidelines and EHS office, as local regulations may vary.
References
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U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste.[Link]
-
Vanderbilt University Medical Center. LABORATORY GUIDE FOR MANAGING CHEMICAL WASTE.[Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Listings.[Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.[Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.[Link]
-
RIFM. RIFM fragrance ingredient safety assessment, benzoic acid, 2-[[(4-methoxyphenyl)methylene]amino]-, methyl ester, CAS Registry Number 29097-22-3.[Link]
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Carl ROTH. Safety Data Sheet: Benzoic acid.[Link]
-
NSTA. Laboratory Waste Disposal Safety Protocols.[Link]
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Ace Waste. Properly Managing Chemical Waste in Laboratories.[Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]
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Angene Chemical. Safety Data Sheet.[Link]
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Central Washington University. Hazardous Waste Disposal Guidelines.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
